N-[4-(Trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHFECLWHHELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188459 | |
| Record name | N-(4-(Trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-97-3 | |
| Record name | N-[4-(Trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-(Trifluoromethyl)phenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 349-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-(Trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(trifluoromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of N-[4-(Trifluoromethyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of N-[4-(Trifluoromethyl)phenyl]acetamide (CAS No: 349-97-3), a key intermediate in various synthetic applications. This document details its fundamental physicochemical characteristics, including melting point, boiling point, solubility, and acidity constant (pKa). Furthermore, it outlines detailed experimental protocols for the determination of these properties, as well as for the synthesis and spectroscopic characterization of the compound. All quantitative data is summarized for clarity, and logical workflows are presented using Graphviz diagrams to aid in experimental design and execution.
Chemical Identity and Computed Properties
This compound is a fluorinated aromatic amide. Its structure and basic computed properties are foundational to understanding its physical behavior.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 349-97-3 | PubChem[1] |
| Molecular Formula | C₉H₈F₃NO | PubChem[1] |
| Molecular Weight | 203.16 g/mol | PubChem[1] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C(F)(F)F | PubChem[1] |
| InChI Key | DFDHFECLWHHELH-UHFFFAOYSA-N | PubChem[1] |
Experimentally Determined Physical Properties
The following table summarizes the key experimentally determined physical properties of this compound.
| Property | Value |
| Melting Point | 148-151 °C |
| Boiling Point | Data not available |
| Solubility (Aqueous) | Data not available |
| pKa | Data not available |
Synthesis and Purification
The synthesis of this compound is typically achieved through the acetylation of 4-(trifluoromethyl)aniline with acetic anhydride.
Synthesis Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
This protocol details the acetylation of 4-(trifluoromethyl)aniline.
Materials:
-
4-(Trifluoromethyl)aniline
-
Acetyl chloride or Acetic anhydride
-
A non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A weak base (e.g., Potassium carbonate, Triethylamine)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-(trifluoromethyl)aniline in the chosen non-protic solvent.
-
Add the weak base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
Experimental Protocol: Recrystallization
Purification of the crude product is essential to obtain a sample suitable for accurate physical property measurements.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of heptane and ethyl acetate, or methanol and water)[2]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes before hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Experimental Determination of Physical Properties
Melting Point Determination
The melting point is a critical indicator of purity.
References
N-[4-(Trifluoromethyl)phenyl]acetamide chemical structure and IUPAC name
This guide provides a detailed overview of the chemical structure and properties of N-[4-(trifluoromethyl)phenyl]acetamide, a compound of interest in various research and development sectors. The information is presented to meet the needs of researchers, scientists, and drug development professionals.
Chemical Identity and Nomenclature
The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound[1]
This name precisely describes the molecular structure, indicating an acetamide group linked to a phenyl (benzene) ring, which is substituted with a trifluoromethyl group at the fourth position (para-position) relative to the acetamide linkage.
Physicochemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C9H8F3NO | [1][2] |
| Molecular Weight | 203.16 g/mol | [1][2] |
| CAS Registry Number | 349-97-3 | [1][2] |
Chemical Structure Visualization
The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization was generated using the DOT language to illustrate the atomic connectivity and arrangement of functional groups within the molecule.
Caption: 2D structure of this compound.
Methodological Note
This technical guide focuses on the fundamental chemical identity and structure of this compound. As such, detailed experimental protocols for synthesis or analysis, and descriptions of biological signaling pathways, are beyond the scope of this document. Such information would be pertinent to studies investigating the specific applications or biological activities of the compound, rather than its core chemical description. For information regarding experimental procedures, researchers are encouraged to consult peer-reviewed scientific literature and established chemical databases.
References
An In-Depth Technical Guide to N-[4-(Trluoromethyl)phenyl]acetamide (CAS: 349-97-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-[4-(Trluoromethyl)phenyl]acetamide, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectral data, a detailed synthesis protocol, and explores its likely role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. While direct biological studies on this specific molecule are limited in publicly available literature, this guide extrapolates its potential applications based on extensive research into structurally related compounds.
Chemical and Physical Properties
N-[4-(Trluoromethyl)phenyl]acetamide is a white solid at room temperature.[1] Its core structure, an acetamide linked to a trifluoromethyl-substituted phenyl ring, makes it a valuable building block in organic synthesis. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, which are critical factors in designing bioactive compounds.
| Property | Value | Reference |
| CAS Number | 349-97-3 | [2] |
| Molecular Formula | C₉H₈F₃NO | [2] |
| Molecular Weight | 203.16 g/mol | [2] |
| Appearance | White solid | [1] |
| IUPAC Name | N-[4-(trifluoromethyl)phenyl]acetamide | [2] |
| Synonyms | 4'-(Trifluoromethyl)acetanilide, p-Acetamidobenzotrifluoride | [2] |
| Melting Point | 149.0-155.0 °C | |
| Assay (GC) | ≥98.0% |
Spectral Data
The structural identity of N-[4-(Trluoromethyl)phenyl]acetamide is confirmed by various spectroscopic techniques. The following table summarizes key spectral data.
| Spectral Data Type | Key Features | Reference |
| ¹H NMR | Spectra available.[2] | [2] |
| ¹³C NMR | Spectra available.[2] | [2] |
| FTIR | KBr wafer technique.[2] | [2] |
| Mass Spectrometry | GC-MS data available.[2] | [2] |
| UV Spectra | UV-VIS spectra available.[2] | [2] |
Synthesis Protocol: Acetylation of 4-(Trifluoromethyl)aniline
The synthesis of this compound is readily achieved through the acetylation of 4-(trifluoromethyl)aniline with acetic anhydride. This standard laboratory procedure is efficient and yields the desired product in high purity.
Reaction:
4-(Trifluoromethyl)aniline + Acetic Anhydride → this compound + Acetic Acid
Materials:
-
4-(Trifluoromethyl)aniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Water
-
Ice
Experimental Procedure:
-
In a fume hood, dissolve 4-(trifluoromethyl)aniline in glacial acetic acid in a suitable reaction flask.
-
While stirring, slowly add acetic anhydride to the solution at room temperature.
-
Continue stirring the reaction mixture for 30 minutes.
-
After 30 minutes, add water to the reaction mixture to quench any unreacted acetic anhydride.
-
Pour the reaction mixture into ice-water to precipitate the crude this compound.
-
Collect the white solid precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Logical Workflow for Synthesis:
Biological Activity and Potential Applications in Drug Discovery
While direct biological activity data for this compound is not extensively documented in peer-reviewed literature, its chemical structure is a common motif in a wide range of biologically active molecules. The trifluoromethylphenyl acetamide scaffold is frequently employed in the design of kinase inhibitors for cancer therapy.[3][4]
Inferred Role as a Kinase Inhibitor Precursor:
Structurally related, more complex molecules have shown potent inhibitory activity against various kinases, such as FMS-like tyrosine kinase 3 (FLT3) and c-KIT, which are implicated in acute myeloid leukemia and gastrointestinal stromal tumors, respectively.[3][4] These inhibitors often function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Given this context, this compound is a valuable starting material or intermediate for the synthesis of more elaborate kinase inhibitors. The acetamide nitrogen provides a convenient point for further chemical modification to introduce moieties that can interact with the kinase active site.
Hypothetical Signaling Pathway Inhibition:
The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors derived from acetamide scaffolds. In this hypothetical model, an acetamide-based inhibitor blocks the phosphorylation of a receptor tyrosine kinase (RTK), which in turn prevents the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and survival.
Experimental Protocols for Biological Evaluation
To assess the potential biological activity of this compound or its derivatives, a series of in vitro assays would be necessary. The following outlines a general experimental workflow for screening and characterizing a novel compound as a potential kinase inhibitor.
Experimental Workflow for Kinase Inhibitor Profiling:
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
-
Materials: Recombinant kinase, appropriate substrate (peptide or protein), ATP, test compound, assay buffer, detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's protocol. f. Measure the signal (luminescence or fluorescence) using a plate reader. g. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compound in a cancer cell line.
-
Materials: Cancer cell line expressing the target kinase, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compound and incubate for 72 hours. c. Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percent cell viability relative to the vehicle control and determine the GI50 value.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[2][5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the presence of the trifluoromethylphenyl acetamide scaffold make it an attractive starting point for the development of novel therapeutics, particularly kinase inhibitors for the treatment of cancer. While further direct biological evaluation of this specific compound is warranted, the extensive research on its structural analogs strongly suggests its utility in medicinal chemistry programs aimed at developing targeted therapies. This technical guide provides a solid foundation of its chemical properties, synthesis, and potential biological applications to aid researchers in their drug development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
An In-depth Technical Guide on N-[4-(Trifluoromethyl)phenyl]acetamide
This document provides a detailed overview of the fundamental physicochemical properties of N-[4-(Trifluoromethyl)phenyl]acetamide, a compound of interest to researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison for experimental design and analysis.
Physicochemical Properties
The core quantitative data for this compound is summarized in the table below. This information is crucial for various experimental protocols, including solution preparation, stoichiometric calculations, and analytical characterization.
| Property | Value | Unit |
| Molecular Formula | C9H8F3NO | |
| Molecular Weight | 203.16 | g/mol |
Table 1: Summary of key quantitative data for this compound.[1][2]
The molecular formula, C9H8F3NO, precisely defines the elemental composition of the molecule.[1] The molecular weight of 203.16 g/mol is a critical parameter for any quantitative experimental work involving this compound.[1][2]
Molecular Structure and Connectivity
To visualize the logical relationship of the constituent parts of this compound, the following diagram illustrates the connectivity of its primary functional groups. This representation is useful for understanding the molecule's chemical nature and potential interactions.
Figure 1: Logical relationship of the functional groups in this compound.
References
An In-depth Technical Guide to the Synthesis of N-[4-(Trifluoromethyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for N-[4-(trifluoromethyl)phenyl]acetamide, a key intermediate in the development of various pharmaceuticals. This document details the core synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Synthesis Pathway Overview
The most direct and widely employed method for the synthesis of this compound is the N-acetylation of 4-(trifluoromethyl)aniline . This reaction involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the aniline derivative. The transformation can be efficiently achieved using common acetylating agents such as acetic anhydride or acetyl chloride .
The overall reaction is a nucleophilic acyl substitution where the amino group of 4-(trifluoromethyl)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Core Synthesis Diagram
Caption: General synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the N-acetylation of aniline derivatives based on analogous reactions found in the literature. These values can serve as a benchmark for the synthesis of this compound.
| Parameter | Acetylation with Acetic Anhydride | Acetylation with Acetyl Chloride | Reference |
| Substrate | m-(Trifluoromethyl)aniline | m-(Trifluoromethyl)aniline | [1] |
| Solvent | Toluene | Chlorobenzene | [1] |
| Reaction Temperature | 55 °C | 50-55 °C | [1] |
| Reaction Time | 5 hours | 5 hours | [1] |
| Reported Yield | 78% | 69-91% | [1] |
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below, utilizing either acetic anhydride or acetyl chloride as the acetylating agent.
Protocol 1: Acetylation using Acetic Anhydride
This protocol is adapted from analogous acetylations of substituted anilines.
Materials and Reagents:
-
4-(Trifluoromethyl)aniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals in a desiccator to a constant weight.
Protocol 2: Acetylation using Acetyl Chloride
This protocol is based on the acetylation of m-(trifluoromethyl)aniline and can be adapted for the para-isomer.[1]
Materials and Reagents:
-
4-(Trifluoromethyl)aniline
-
Acetyl Chloride
-
Anhydrous aprotic solvent (e.g., Toluene, Chlorobenzene)[1]
-
A weak base (e.g., Pyridine, Triethylamine, or Potassium Carbonate)
Equipment:
-
Three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, reflux condenser, and a nitrogen inlet.
-
Dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) in an anhydrous aprotic solvent (e.g., toluene) under a nitrogen atmosphere.[1]
-
Add a weak base (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents), dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 50-55 °C and maintain for 5 hours.[1]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove any precipitated salts.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Safety Considerations
-
4-(Trifluoromethyl)aniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle these reagents with extreme care in a fume hood.
-
The reactions may be exothermic, especially the addition of the acetylating agent. Proper temperature control is crucial.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
References
Spectroscopic Analysis of N-[4-(Trifluoromethyl)phenyl]acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound N-[4-(trifluoromethyl)phenyl]acetamide. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₈F₃NO[1]
-
Molecular Weight: 203.16 g/mol [1]
-
CAS Number: 349-97-3[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.71 | Doublet | 8.24 | 2H | Ar-H (ortho to CF₃) |
| ~7.34 | Doublet | 8.24 | 2H | Ar-H (meta to CF₃) |
| ~3.30 | Singlet | - | 3H | N-CH₃ |
| ~1.93 | Singlet | - | 3H | COCH₃ |
Note: The data presented is for a related compound, N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide, and serves as a close approximation. The NH proton signal in the target compound is expected to be a broad singlet, typically in the range of 8-10 ppm.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170.10 | C=O (Amide) |
| ~147.67 | Ar-C (C-N) |
| ~129.82 | Ar-C (quaternary, C-CF₃) |
| ~127.44 | Ar-CH (meta to CF₃) |
| ~126.87 | Ar-CH (ortho to CF₃) |
| ~123.81 (quartet) | CF₃ |
| ~37.14 | N-CH₃ |
| ~22.49 | COCH₃ |
Note: The data presented is for a related compound, N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide, and serves as a close approximation.[2] The quartet multiplicity for the CF₃ carbon is due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
IR Spectral Data
The following table summarizes the key IR absorption bands for this compound.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~1660 | Strong | C=O Stretch (Amide I)[2] |
| ~1610 | Medium | C=C Stretch (Aromatic)[2] |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1324 | Strong | C-F Stretch[2] |
| ~1119 | Strong | C-F Stretch[2] |
| ~1066 | Strong | C-F Stretch[2] |
| ~859 | Strong | C-H Bend (Aromatic, para-disubstituted)[2] |
Experimental Protocols
The following are general experimental protocols for obtaining NMR and IR spectra. Specific instrument parameters may vary.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 250 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
IR Spectroscopy Protocol (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.[3][4]
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3] The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply high pressure (several tons) to form a thin, transparent or translucent pellet.[4]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract any atmospheric (CO₂, H₂O) absorptions.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Unraveling the Enigma: A Technical Guide to the Theoretical Mechanisms of Action of N-[4-(Trifluoromethyl)phenyl]acetamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth exploration of the theoretical mechanisms of action for N-[4-(Trifluoromethyl)phenyl]acetamide. It is important to note that, as of the date of this publication, direct and extensive experimental studies detailing the specific biological targets and signaling pathways of this compound are limited in publicly accessible scientific literature. Consequently, this guide synthesizes information from structurally related compounds, namely N-phenylacetamide derivatives and molecules bearing a trifluoromethyl moiety, to postulate potential mechanisms and to provide a foundational framework for future research.
Executive Summary
This compound is a synthetic organic compound featuring a central acetamide linkage, a phenyl ring, and a trifluoromethyl substituent. While its primary role in the literature often appears as a synthetic intermediate, the structural motifs it contains are prevalent in a wide array of biologically active molecules. The N-phenylacetamide scaffold is known to be a versatile backbone for compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1] The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and cellular permeability of drug candidates.[2][3][4] This guide will explore the hypothetical mechanisms of action derived from these constituent parts, present theoretical signaling pathways, and propose experimental workflows for their validation.
Theoretical Biological Activities and Mechanistic Insights
Based on the analysis of related chemical structures, several potential biological activities and mechanisms of action can be theorized for this compound.
Anticancer Potential
The N-phenylacetamide scaffold is present in numerous compounds investigated for their anticancer properties.[5][6] Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][7]
Hypothesized Mechanism: It is plausible that this compound could interfere with signaling pathways crucial for cancer cell survival and proliferation. One such proposed pathway involves the modulation of apoptotic proteins.[1]
Proposed Apoptotic Signaling Pathway
Caption: Proposed apoptotic pathway induced by this compound.
Enzyme Inhibition
The trifluoromethyl group can act as a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the acidity of nearby protons and alter binding interactions with protein targets.[2] Furthermore, trifluoromethyl ketones are known to be potent inhibitors of serine, cysteine, and aspartyl proteases, acting as transition-state analogs.[8] While this compound is not a ketone, its trifluoromethylphenyl moiety could potentially interact with the active sites of various enzymes.
Hypothesized Targets: Potential enzyme targets could include cyclooxygenases (COX), lipoxygenases (LOX), or various metabolic enzymes where the trifluoromethylphenyl group could occupy a hydrophobic pocket.
Quantitative Data from Related Compounds
Direct quantitative data for this compound is not available. However, data from structurally similar compounds can provide a basis for estimating potential efficacy. The following table summarizes IC50 values for various N-phenylacetamide derivatives against cancer cell lines.
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamide | 2b (with nitro moiety) | PC3 (Prostate) | 52 | [6] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | 2c (with nitro moiety) | PC3 (Prostate) | 80 | [6] |
| Phenylacetamide Resveratrol Derivative | Derivative 1 | MDA-MB231 (Breast) | >5 | [9] |
| Phenylacetamide Resveratrol Derivative | Derivative 2 | MCF7 (Breast) | >5 | [9] |
Proposed Experimental Protocols
To elucidate the mechanism of action of this compound, a systematic experimental approach is required.
In Vitro Cytotoxicity and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., PC3, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.
-
MTT Assay: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours. Add MTT reagent and measure the absorbance at 570 nm to determine cell viability.
-
BrdU Assay: To assess cell proliferation, perform a BrdU incorporation assay following treatment with the compound.
Experimental Workflow for In Vitro Screening
Caption: Proposed workflow for initial in vitro screening of the compound.
Target Identification and Validation
Objective: To identify the molecular targets of this compound.
Methodology:
-
In Silico Target Prediction: Utilize computational tools and databases (e.g., PharmMapper, SuperPred) to predict potential protein targets based on the compound's structure.
-
Affinity Chromatography: Synthesize a derivative of the compound immobilized on a solid support to perform affinity chromatography-mass spectrometry to pull down binding partners from cell lysates.
-
Enzyme Inhibition Assays: Based on in silico predictions, perform in vitro enzyme inhibition assays for specific targets (e.g., COX-1/2, kinases).
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a theoretical framework based on its structural components suggests potential for biological activity, particularly in the realm of anticancer research. The N-phenylacetamide core and the trifluoromethyl group are both well-established pharmacophores.
Future research should focus on the systematic in vitro and in vivo evaluation of this compound to validate the hypothesized mechanisms. The experimental workflows proposed in this guide provide a roadmap for such investigations. Elucidating the specific molecular targets and signaling pathways will be crucial in determining the therapeutic potential of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 3. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. mdpi.com [mdpi.com]
Synonyms for N-[4-(Trifluoromethyl)phenyl]acetamide
An In-Depth Technical Guide to N-[4-(Trifluoromethyl)phenyl]acetamide
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amide of significant interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its relevance within the broader context of biologically active acetamide derivatives.
Chemical Identity and Synonyms
This compound is an organic compound featuring an acetamide group linked to a trifluoromethyl-substituted phenyl ring. Its chemical structure and key identifiers are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 349-97-3[1] |
| Molecular Formula | C₉H₈F₃NO[1] |
| Molecular Weight | 203.16 g/mol [1] |
| PubChem CID | 67685[1] |
The compound is also known by a variety of synonyms, reflecting its presence in diverse chemical catalogs and databases.
Table 2:
| Synonym |
| N-(4-(Trifluoromethyl)phenyl)acetamide[1] |
| 4'-(Trifluoromethyl)acetanilide |
| p-(Trifluoromethyl)acetanilide |
| 4-(Trifluoromethyl)acetanilide[1] |
| p-Acetamidobenzotrifluoride |
| α,α,α-Trifluoro-p-acetotoluidide |
| Acetamide, N-[4-(trifluoromethyl)phenyl]-[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and development in various applications.
Table 3: Physicochemical Data for this compound
| Property | Value |
| Appearance | White solid |
| Purity | >98% (typical) |
| Melting Point | 148-151 °C |
| Boiling Point | 314.7 °C at 760 mmHg (predicted) |
| Density | 1.34 g/cm³ (predicted) |
| Solubility | Soluble in organic solvents such as acetone, ethanol, and DMSO. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for similar compounds.
Synthesis via N-Acetylation
A common and efficient method for the synthesis of this compound is the N-acetylation of 4-(trifluoromethyl)aniline using acetic anhydride.
Materials:
-
4-(Trifluoromethyl)aniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline in a minimal amount of glacial acetic acid.
-
Slowly add a slight molar excess of acetic anhydride to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove unreacted starting materials and acetic acid.
-
Dry the crude product before proceeding to purification.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (if necessary)
-
Erlenmeyer flask, heating mantle, filtration apparatus
Procedure:
-
Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol-water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Analytical Characterization
The identity and purity of the synthesized compound can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength determined by the absorbance maximum of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would correspond to the aromatic protons, the methyl protons of the acetyl group, and the carbons of the phenyl ring, acetyl group, and trifluoromethyl group.
Infrared (IR) Spectroscopy:
-
The IR spectrum should show characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C-F stretches of the trifluoromethyl group.
Biological and Pharmacological Context
While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of acetamide derivatives is of significant interest in drug discovery. Structurally related compounds have demonstrated a range of pharmacological effects.
-
Kinase Inhibition: Several acetamide derivatives have been developed as potent and selective kinase inhibitors. For instance, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[2][3] Such inhibitors can block downstream signaling pathways that are critical for cancer cell proliferation and survival.[2][3]
-
PDGF Receptor Inhibition: The compound N-[4-(trifluoromethyl)-phenyl]5-methylisoxazole-4-carboxamide (leflunomide) has been shown to inhibit signaling mediated by the platelet-derived growth factor (PDGF) receptor.[4] This inhibition can block events such as receptor tyrosine phosphorylation and downstream DNA synthesis, which are implicated in tumor growth.[4]
-
Anti-inflammatory and Other Activities: Various N-phenylacetamide derivatives have been explored for their anti-inflammatory, analgesic, and antimicrobial properties.[5]
The trifluoromethyl group in this compound is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Hypothetical Signaling Pathway Inhibition
Based on the activities of related compounds, a hypothetical mechanism of action for an acetamide-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) like FLT3 or PDGFR is illustrated below. Inhibition of the RTK prevents its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound and related compounds. The provided data and protocols are intended to facilitate further investigation into the properties and potential applications of this versatile chemical entity.
References
- 1. This compound | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of platelet-derived growth factor-mediated signal transduction and tumor growth by N-[4-(trifluoromethyl)-phenyl]5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Trifluoromethylphenyl Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl group into phenyl acetamide scaffolds has emerged as a powerful strategy in modern medicinal chemistry, yielding a diverse array of biologically active compounds with significant therapeutic potential. The unique electronic properties of the trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the biological activities of several key trifluoromethylphenyl acetamide derivatives, complete with quantitative data, a summary of experimental methodologies, and visualizations of the relevant signaling pathways.
I. Enzyme Inhibition: Targeting Key Players in Disease
Trifluoromethylphenyl acetamide derivatives have demonstrated significant efficacy as inhibitors of various enzymes implicated in human diseases, ranging from metabolic disorders to cancer.
A. N-[3,5-Bis(trifluoromethyl)phenyl]acetamide: A Potent Inhibitor of Steroid 5α-Reductase Type 1 (SRD5A1)
N-[3,5-Bis(trifluoromethyl)phenyl]acetamide has been identified as a potent, non-steroidal inhibitor of steroid 5α-reductase type 1 (SRD5A1), an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Overactivity of SRD5A1 is associated with androgen-dependent conditions such as benign prostatic hyperplasia and androgenic alopecia.
Quantitative Data:
| Compound | Target | Biological Activity | IC50 | Cytotoxicity (IC50) |
| N-[3,5-Bis(trifluoromethyl)phenyl]acetamide | SRD5A1 | Enzyme Inhibition | 1.44 µM | 29.99 µM |
Experimental Protocol Summary: SRD5A1 Inhibition Assay
The inhibitory activity of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide against SRD5A1 was evaluated using a whole-cell assay with human keratinocyte (HaCaT) cells, which endogenously express SRD5A1.[2]
-
Cell Culture: HaCaT cells were cultured under standard conditions.
-
Treatment: Cells were treated with varying concentrations of the test compound in the presence of the substrate, testosterone.
-
DHT Detection: The conversion of testosterone to dihydrotestosterone (DHT) was quantified using high-performance thin-layer chromatography (HPTLC).[2]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by measuring the reduction in DHT production at different compound concentrations.
Signaling Pathway: Testosterone Metabolism
The inhibition of SRD5A1 by N-[3,5-Bis(trifluoromethyl)phenyl]acetamide directly impacts the metabolic pathway of testosterone, reducing the production of DHT.
References
Methodological & Application
Synthesis of N-[4-(Trifluoromethyl)phenyl]acetamide: An Essential Building Block for Pharmaceutical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of N-[4-(trifluoromethyl)phenyl]acetamide from 4-(trifluoromethyl)aniline. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including the immunomodulatory drug Teriflunomide. The protocol outlines a straightforward and efficient N-acetylation reaction using acetic anhydride. This guide includes quantitative data, a detailed experimental workflow, and safety considerations to ensure reproducible and safe laboratory execution.
Introduction
This compound, also known as 4'-(Trifluoromethyl)acetanilide, is a vital synthetic intermediate in the field of medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its application as a key building block in the synthesis of Teriflunomide, a drug used to treat multiple sclerosis, highlights its importance in drug development.[1] The acetylation of the amino group in 4-(trifluoromethyl)aniline is a common strategy to modulate its reactivity and introduce an acetamide functional group, which can be a pharmacophore itself or a precursor for further chemical transformations.
Reaction Scheme
The synthesis of this compound is achieved through the N-acetylation of 4-(trifluoromethyl)aniline with acetic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: General reaction scheme for the N-acetylation of 4-(trifluoromethyl)aniline.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material and the product.
Table 1: Properties of 4-(Trifluoromethyl)aniline
| Property | Value |
| CAS Number | 455-14-1 |
| Molecular Formula | C₇H₆F₃N |
| Molecular Weight | 161.12 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 83-84 °C (12 mmHg) |
| Density | 1.283 g/mL at 25 °C |
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 349-97-3 |
| Molecular Formula | C₉H₈F₃NO |
| Molecular Weight | 203.16 g/mol [2] |
| Appearance | White to off-white crystalline solid[3] |
| Melting Point | 149-155 °C[3] |
| Purity | ≥98% (typical)[4] |
Experimental Protocol
This protocol is adapted from general procedures for the acetylation of anilines and is suitable for the synthesis of this compound.[5][6]
4.1. Materials and Reagents
-
4-(Trifluoromethyl)aniline
-
Acetic anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Acetate
-
Ethanol (95%)
-
Distilled water
-
Ice
4.2. Equipment
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
4.3. Procedure
-
Preparation of the Aniline Salt: In a suitable flask, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in a mixture of water and a catalytic amount of concentrated hydrochloric acid. Stir until a clear solution is obtained. The acid helps to dissolve the aniline in the aqueous medium.[5]
-
Preparation of the Acetylating Mixture: In a separate beaker, prepare a solution of anhydrous sodium acetate (1.2 eq.) in water. To this solution, carefully add acetic anhydride (1.1 eq.).
-
Reaction: While stirring the aniline salt solution vigorously, add the freshly prepared sodium acetate/acetic anhydride mixture in one portion. A white precipitate of this compound should form almost immediately.[6]
-
Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation of the product.[6] Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any unreacted starting materials and soluble byproducts.
-
Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a crystalline solid.[6]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
-
Characterization: Determine the melting point of the dried product and, if desired, further characterize by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
4.4. Expected Yield
Based on similar acetylation reactions of anilines, a good to excellent yield (typically >80%) of the purified product is expected.[7]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a valuable building block in the synthesis of more complex molecules with therapeutic potential. The trifluoromethyl group is a key structural motif in many modern pharmaceuticals due to its ability to improve drug-like properties.
6.1. Synthesis of Teriflunomide
A prominent application of this compound is its use as a precursor in the synthesis of Teriflunomide. In one patented synthetic route, N-(4-(trifluoromethyl)phenyl)acetamide is treated with a strong base, such as sodium hydride (NaH), followed by acylation to yield Teriflunomide.[1]
References
- 1. jelsciences.com [jelsciences.com]
- 2. This compound | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A12789.06 [thermofisher.com]
- 4. 4'-(Trifluoromethyl)acetanilide, 98+% | Fisher Scientific [fishersci.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jocpr.com [jocpr.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the N-acetylation of 4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-acetylation of 4-(trifluoromethyl)aniline to synthesize N-(4-(trifluoromethyl)phenyl)acetamide. This reaction is a fundamental transformation in organic synthesis, often employed to protect the amino group or to introduce an acetamido moiety which is present in many biologically active compounds. The protocol described herein utilizes acetic anhydride as the acetylating agent and pyridine as a base catalyst. This method is straightforward, generally high-yielding, and can be performed with standard laboratory equipment.
Introduction
The N-acetylation of anilines is a classic and widely used reaction in organic chemistry. The introduction of an acetyl group to the nitrogen atom of an aniline derivative modifies its electronic and steric properties. This can be useful for several reasons, including the protection of the amino group from unwanted side reactions during subsequent synthetic steps, or for the direct synthesis of target molecules with biological activity. The trifluoromethyl group at the para-position of the aniline ring is a common substituent in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability and binding affinity. Therefore, the efficient synthesis of N-acetylated 4-(trifluoromethyl)aniline is of significant interest.
Reaction and Mechanism
The N-acetylation of 4-(trifluoromethyl)aniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and subsequent deprotonation of the nitrogen atom, typically facilitated by a mild base such as pyridine, to yield the final N-acetylated product and acetic acid as a byproduct.
Reaction Scheme:
Experimental Protocol
Materials and Equipment
-
Reagents:
-
4-(Trifluoromethyl)aniline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethanol
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Procedure
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)aniline (1.0 eq).
-
Dissolve the aniline in dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford N-(4-(trifluoromethyl)phenyl)acetamide as a white solid.[1]
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | N-(4-(trifluoromethyl)phenyl)acetamide | [2] |
| Molecular Formula | C₉H₈F₃NO | [2] |
| Molecular Weight | 203.16 g/mol | [2] |
| Appearance | White solid | |
| Melting Point | 148-151 °C | |
| Primary Hazards | Irritant | [2] |
Characterization Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.65 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 2.20 (s, 3H, COCH₃), 7.80 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃) | δ (ppm): 168.5 (C=O), 141.0 (C-NH), 126.5 (q, J = 3.8 Hz, C-H ortho to CF₃), 124.0 (q, J = 272 Hz, CF₃), 120.0 (C-H meta to CF₃), 126.0 (q, J = 33 Hz, C-CF₃), 24.5 (CH₃).[3][4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-acetylation of 4-(trifluoromethyl)aniline.
Reaction Mechanism
Caption: Mechanism of the N-acetylation of 4-(trifluoromethyl)aniline.
References
Application Notes and Protocols for N-[4-(Trifluoromethyl)phenyl]acetamide Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The acetamide scaffold has emerged as a valuable pharmacophore in the design of potent and selective kinase inhibitors. While N-[4-(trifluoromethyl)phenyl]acetamide itself is a basic chemical entity, its structural motif is incorporated into more complex and highly active kinase inhibitors.
This document focuses on a prominent example, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) , a potent and selective inhibitor of FMS-like Tyrosine Kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, which is a key driver in Acute Myeloid Leukemia (AML).[1][2] This compound serves as an excellent case study for researchers interested in the development of kinase inhibitors based on the N-phenylacetamide core.
These application notes provide a summary of the inhibitory activity of CHMFL-FLT3-335, detailed protocols for relevant biological assays, and visualizations of the targeted signaling pathway and experimental workflows.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) has been evaluated against a panel of kinases and cancer cell lines. The data, presented as GI₅₀ (concentration for 50% growth inhibition) and IC₅₀ (half-maximal inhibitory concentration) values, are summarized below.
| Target Kinase / Cell Line | Assay Type | Inhibitory Concentration (nM) | Selectivity Notes | Reference |
| FLT3-ITD Mutants | ||||
| MV4-11 (FLT3-ITD positive AML) | Cell-based (Growth Inhibition) | GI₅₀: 22 | [3] | |
| MOLM-13 (FLT3-ITD positive AML) | Cell-based (Growth Inhibition) | GI₅₀: 21 | [3] | |
| MOLM-14 (FLT3-ITD positive AML) | Cell-based (Growth Inhibition) | GI₅₀: 42 | [3] | |
| BaF3-FLT3-ITD | Cell-based (Growth Inhibition) | GI₅₀: 30-80 | [1][2] | |
| Wild-Type and Other Kinases | ||||
| BaF3-FLT3-wt | Cell-based (Growth Inhibition) | - | 8-fold selective for ITD over wt | [1][2] |
| BaF3-cKIT | Cell-based (Growth Inhibition) | GI₅₀: >1900 | >300-fold selective over cKIT | [1][2][3] |
| PDGFRα | Cell-based (Growth Inhibition) | GI₅₀: 7 | Potent inhibition | [4] |
| PDGFRβ | Cell-based (Growth Inhibition) | GI₅₀: 40 | Potent inhibition | [4] |
| CSF1R | Cell-based (Growth Inhibition) | GI₅₀: 830 | Moderate inhibition | [4] |
Signaling Pathway and Mechanism of Action
N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) exerts its anti-leukemic effects by potently and selectively inhibiting the constitutively active FLT3-ITD mutant kinase.[1][2] This inhibition suppresses the downstream signaling pathways that are critical for the proliferation and survival of AML cells. The key consequences of FLT3-ITD inhibition by this compound include the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[1][2][3]
Caption: FLT3-ITD signaling and its inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the IC₅₀ value of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., FLT3)
-
Kinase-specific substrate
-
Test compound (e.g., CHMFL-FLT3-335)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at Km concentration for the target kinase)
-
DMSO
-
96- or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the test compound in kinase buffer.
-
Prepare the kinase and substrate solutions to their final desired concentrations in the kinase buffer.
-
-
Assay Setup:
-
Add the kinase, substrate, and diluted test compound (or DMSO for control) to the wells of the assay plate.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay (GI₅₀ Determination)
This protocol outlines a method to determine the growth inhibitory effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
Test compound (e.g., CHMFL-FLT3-335)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Add the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Viability Measurement:
-
Add a cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Determine the GI₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for a cell-based proliferation assay.
Protocol 3: Apoptosis and Cell Cycle Analysis
Materials:
-
Cancer cell line
-
Test compound
-
6-well cell culture plates
-
Flow cytometer
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Cell cycle analysis kit (e.g., Propidium Iodide staining solution with RNase)
Procedure (Apoptosis):
-
Treat cells with the test compound at various concentrations for a specified time.
-
Harvest and wash the cells.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.
-
Analyze the stained cells by flow cytometry to quantify early and late apoptotic populations.
Procedure (Cell Cycle):
-
Treat cells with the test compound as described for the apoptosis assay.
-
Harvest and fix the cells (e.g., in cold 70% ethanol).
-
Wash the fixed cells and treat with RNase.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Conclusion
N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) is a potent and selective inhibitor of FLT3-ITD, demonstrating significant anti-proliferative effects in AML models. The protocols and data presented here provide a valuable resource for researchers working on the discovery and development of novel kinase inhibitors, particularly those utilizing the N-phenylacetamide scaffold. These methodologies can be adapted to evaluate other potential kinase inhibitors and further elucidate their mechanisms of action.
References
- 1. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of Nâ(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of N-[4-(Trifluoromethyl)phenyl]acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening (HTS) of N-[4-(Trifluoromethyl)phenyl]acetamide derivatives. This class of compounds has shown potential as kinase inhibitors, particularly targeting FMS-like tyrosine kinase 3 (FLT3), a key therapeutic target in Acute Myeloid Leukemia (AML).[1][2][3] The following sections cover the relevant signaling pathway, a general HTS workflow, detailed experimental protocols for primary biochemical and secondary cell-based assays, and a representative data summary.
Introduction to the FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3][4] In a significant subset of AML patients, mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase.[2][3] This ligand-independent activation drives uncontrolled cell proliferation and survival through downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, contributing to the progression of leukemia.[1][4] Therefore, inhibitors of FLT3 kinase activity are a promising therapeutic strategy for AML.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel FLT3 inhibitors from a library of this compound derivatives involves a multi-step process. The workflow begins with a primary biochemical screen to identify compounds that directly inhibit FLT3 kinase activity. Hits from the primary screen are then subjected to secondary cell-based assays to confirm their on-target activity in a more physiologically relevant context and to assess their cellular potency and cytotoxicity.
Experimental Protocols
Protocol 1: Primary Biochemical FLT3 Kinase Assay (ADP-Glo™)
This protocol describes a luminescent biochemical assay to measure the kinase activity of FLT3 by quantifying the amount of ADP produced during the enzymatic reaction. The ADP-Glo™ Kinase Assay is a robust, high-throughput method suitable for primary screening.[5]
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Poly-GT or a specific peptide substrate for FLT3
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds serially diluted in DMSO into the wells of a 384-well plate. Include positive controls (e.g., a known FLT3 inhibitor like Sorafenib) and negative controls (DMSO only).
-
Enzyme and Substrate Addition: Add 5 µL of a 2X solution of FLT3 enzyme and substrate in Kinase Buffer to each well.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution in Kinase Buffer to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6][7][8][9][10]
Protocol 2: Secondary Cell-Based FLT3 Phosphorylation Assay
This protocol describes a cell-based assay to measure the inhibition of FLT3 autophosphorylation in a cellular context. This assay is crucial for confirming that hit compounds from the primary screen are active on the target within intact cells.
Materials:
-
AML cell line with an activating FLT3 mutation (e.g., MV4-11 or MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Assay plates (e.g., 96-well cell culture plates)
-
AlphaLISA® SureFire® Ultra™ p-FLT3 (Tyr591) Assay Kit or equivalent ELISA-based kit
-
AlphaScreen-capable plate reader
Procedure:
-
Cell Seeding: Seed MV4-11 cells at a density of 50,000 cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 2-4 hours at 37°C.
-
Cell Lysis: Carefully remove the culture medium and add 50 µL of lysis buffer to each well. Incubate on an orbital shaker for 10 minutes at room temperature.
-
Lysate Transfer: Transfer 10 µL of the lysate to a 384-well ProxiPlate™.
-
Detection: Add the AlphaLISA® Acceptor bead mix and incubate for 1 hour. Then, add the Donor bead mix and incubate for 1 hour in the dark.
-
Signal Measurement: Read the plate on an AlphaScreen-capable plate reader.
Data Analysis:
-
Normalize the phospho-FLT3 signal to the total protein concentration or a housekeeping protein.
-
Calculate the percent inhibition of phosphorylation relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
Protocol 3: Cell Viability/Proliferation Assay
This assay determines the effect of the this compound derivatives on the viability and proliferation of FLT3-dependent AML cells.
Materials:
-
AML cell lines (e.g., MV4-11 [FLT3-ITD positive], and a FLT3 wild-type cell line for selectivity assessment)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 5,000 cells/well) in opaque-walled plates.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plates to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.
-
Determine the GI50 (50% growth inhibition) value by plotting the data as described for the kinase assay.
Data Presentation
Quantitative data from HTS and subsequent dose-response experiments should be summarized in a clear and structured format to facilitate comparison and decision-making.
Table 1: HTS Data Summary for Representative this compound Derivatives
| Compound ID | FLT3 Kinase Inhibition (IC50, nM) | FLT3 Phosphorylation Inhibition (IC50, nM) | MV4-11 Cell Viability (GI50, nM) | FLT3 WT Cell Viability (GI50, nM) |
| CHMFL-FLT3-335 * | 10 | 15 | 22 | >1000 |
| Derivative A | 25 | 40 | 55 | >5000 |
| Derivative B | 150 | 200 | 350 | >10000 |
| Derivative C | 5 | 8 | 12 | 800 |
| Sorafenib (Control) | 5 | 10 | 20 | 150 |
*Data for CHMFL-FLT3-335 is based on published findings for a structurally related compound, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, for illustrative purposes.[11][12] GI50 values for this compound were reported against MV4-11 and other FLT3-ITD positive cell lines.
Note: IC50 and GI50 values can vary depending on the specific assay conditions and reagents used. The data presented for Derivatives A, B, and C are hypothetical and for illustrative purposes to demonstrate typical data presentation for an HTS campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Kinase Enzyme System Application Note [promega.sg]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. punnettsquare.org [punnettsquare.org]
- 9. support.collaborativedrug.com [support.collaborativedrug.com]
- 10. assay.dev [assay.dev]
- 11. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acs.figshare.com [acs.figshare.com]
Application Notes and Protocols for Cell-Based Efficacy Testing of N-[4-(Trifluoromethyl)phenyl]acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of N-[4-(Trifluoromethyl)phenyl]acetamide and its derivatives as potential therapeutic agents. The protocols outlined below focus on key cell-based assays to determine the cytotoxic, pro-apoptotic, and anti-proliferative effects of these compounds, particularly in the context of cancers driven by specific molecular abnormalities, such as FMS-like tyrosine kinase 3 (FLT3) mutations in Acute Myeloid Leukemia (AML).
Introduction
This compound is a core chemical scaffold from which numerous derivatives with potential therapeutic applications have been developed. A notable example is N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, a potent and selective inhibitor of FLT3 with internal tandem duplication (ITD) mutations, a common driver of AML.[1] The primary mechanism of action for such derivatives involves the inhibition of specific kinases, leading to the suppression of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1] This ultimately results in the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]
This document details the protocols for essential in vitro assays to characterize the efficacy of novel this compound derivatives.
Data Presentation: In Vitro Efficacy of Acetamide Derivatives
The following tables summarize the in vitro efficacy of various acetamide derivatives against a panel of cancer cell lines. This data provides a comparative overview of their potency.
Table 1: Antiproliferative Activity of this compound and Related Derivatives
| Compound/Derivative | Cell Line | Cancer Type | Efficacy Metric (IC50/GI50 in µM) | Reference |
| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide | PC3 | Prostate Carcinoma | 52 | [2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 | Prostate Carcinoma | 80 | [2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 | Breast Cancer | 100 | [2] |
| Phenylacetamide derivative 3j (p-nitro) | MDA-MB-468 | Breast Cancer | 0.76 ± 0.09 | |
| Phenylacetamide derivative 3d | MDA-MB-468 | Breast Cancer | 0.6 ± 0.08 | |
| Phenylacetamide derivative 3d | PC-12 | Pheochromocytoma | 0.6 ± 0.08 | |
| Phenylacetamide derivative 3c | MCF-7 | Breast Cancer | 0.7 ± 0.08 | |
| Phenylacetamide derivative 3d | MCF-7 | Breast Cancer | 0.7 ± 0.4 | |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivative 8a | HeLa | Cervical Cancer | 1.3 ± 0.14 |
Table 2: Growth Inhibition of a Specific FLT3-ITD Inhibitor Derivative
| Compound | Target | Cell Line | Efficacy Metric (GI50 in nM) |
| N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide | FLT3-ITD Mutants | Various | 30-80 |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are tailored for the evaluation of this compound derivatives against relevant cancer cell lines, such as the FLT3-ITD positive AML cell lines MV4-11 and MOLM-13.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the effect of the test compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Target cancer cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 or DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. For suspension cells like MV4-11 and MOLM-13, this can be done on the same day as treatment. For adherent cells, allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
Culture medium, FBS, Penicillin-Streptomycin
-
This compound derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for 24-48 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, collect the supernatant (containing detached apoptotic cells) and then trypsinize the attached cells. Combine all cells and centrifuge.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compound.
Materials:
-
Target cancer cell lines
-
Culture medium, FBS, Penicillin-Streptomycin
-
This compound derivative
-
Cold 70% Ethanol
-
Cold PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the test compound for 24-48 hours.
-
Cell Harvesting: Collect cells by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
Signaling Pathway
Caption: FLT3-ITD Signaling Inhibition.
Experimental Workflow
Caption: Cell-Based Assay Workflow.
References
- 1. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Evaluation of N-[4-(Trifluoromethyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(Trifluoromethyl)phenyl]acetamide is a synthetic compound belonging to the acetamide class of molecules. While direct in vivo studies on this specific molecule are not extensively documented in publicly available literature, the broader class of acetamide derivatives has been investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer activities[1]. Structurally related compounds have shown activities such as inhibition of Fatty Acid Amide Hydrolase (FAAH) or FMS-like Tyrosine Kinase 3 (FLT3), suggesting potential therapeutic relevance[2][3][4].
These application notes provide a comprehensive guide for initiating in vivo studies of this compound. The protocols outlined below are based on established animal models relevant to the potential mechanisms of action inferred from its structural analogs. The primary proposed areas for investigation are analgesia/anti-inflammation (hypothesized FAAH inhibition) and oncology .
Proposed Animal Models and Rationale
Based on the biological activities of related compounds, two primary avenues for in vivo testing are proposed: models of inflammatory pain and oncology xenograft models.
-
Inflammatory Pain Model: Many acetamide derivatives exhibit anti-inflammatory and analgesic properties[1]. Furthermore, inhibition of FAAH, an enzyme that degrades the endocannabinoid anandamide, is a known mechanism for producing these effects[4]. Animal models of inflammation are therefore highly relevant.
-
Oncology Model: A structurally similar acetamide compound has demonstrated efficacy in a mouse xenograft model of acute myeloid leukemia by inhibiting FLT3-ITD[2][5]. This provides a strong rationale for screening this compound against relevant cancer cell lines in vivo.
Preliminary Considerations for In Vivo Studies
Before commencing efficacy studies, preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies are essential.
Formulation and Dosing
For initial studies, the compound can be formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. Based on pharmacokinetic data of a related acetamide-containing SARM, oral (p.o.) and intravenous (i.v.) routes should be evaluated[6].
Maximum Tolerated Dose (MTD) Study
An MTD study is critical to establish a safe dose range for efficacy studies. It is recommended to use a dose-escalation design.
| Parameter | Protocol |
| Species | Male and Female Swiss Webster Mice |
| Group Size | 3-5 animals per group |
| Administration | Single dose, Intraperitoneal (i.p.) or Oral (p.o.) |
| Dose Levels | Start at 10 mg/kg, escalate to 30, 100, 300 mg/kg |
| Observation Period | 14 days |
| Endpoints | Clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss), mortality. |
Experimental Protocol 1: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a standard and acute model for evaluating the anti-inflammatory potential of a test compound.
Methodology
-
Animals: Male Wistar rats or Swiss albino mice (200-250g / 25-30g).
-
Acclimation: Acclimate animals for at least 7 days before the experiment.
-
Grouping:
-
Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Edema Volume = Paw Volume(post-carrageenan) - Paw Volume(initial)
-
% Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3h) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | 0% |
| Indomethacin | 10 | 0.45 ± 0.05 | 64% |
| Compound X (10) | 10 | (Experimental Data) | (Calculated Value) |
| Compound X (30) | 30 | (Experimental Data) | (Calculated Value) |
| Compound X (100) | 100 | (Experimental Data) | (Calculated Value) |
Experimental Workflow Diagram
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Experimental Protocol 2: MV-4-11 Xenograft Model (Anti-Cancer Activity)
This protocol is based on a study of a structurally related FLT3 inhibitor and is suitable for testing efficacy against acute myeloid leukemia (AML)[2].
Methodology
-
Cell Line: MV-4-11 (human AML cell line with FLT3-ITD mutation).
-
Animals: Female nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Tumor Implantation:
-
Subcutaneously inject 5 x 106 MV-4-11 cells in 100 µL of PBS/Matrigel (1:1) into the right flank of each mouse.
-
-
Grouping and Treatment:
-
Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Group 1: Vehicle Control (p.o., daily)
-
Group 2: Positive Control (e.g., Quizartinib, 10 mg/kg, p.o., daily)
-
Group 3-4: Test Compound (e.g., 25, 50 mg/kg, p.o., daily)
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record body weight 2-3 times per week as a measure of toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days).
-
-
Endpoint:
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Presentation
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 120 | 0% | +5% |
| Positive Control | 10 | 350 ± 45 | 77% | -2% |
| Compound X (25) | 25 | (Experimental Data) | (Calculated Value) | (Calculated Value) |
| Compound X (50) | 50 | (Experimental Data) | (Calculated Value) | (Calculated Value) |
Hypothesized Signaling Pathway
The following diagram illustrates a potential mechanism of action if the compound acts as a kinase inhibitor, such as a FLT3 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of fatty acid amide hydrolase inhibition in murine models of emotionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY-2183240 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-[4-(Trifluoromethyl)phenyl]acetamide in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the N-[4-(trifluoromethyl)phenyl]acetamide moiety in medicinal chemistry, with a specific focus on its incorporation into the potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) . This document details the biological context, quantitative data, and detailed experimental protocols relevant to the study of this class of compounds in the context of Acute Myeloid Leukemia (AML).
Introduction
The this compound scaffold is a key structural motif in a variety of biologically active compounds. The trifluoromethyl group often enhances metabolic stability and binding affinity, making it a valuable component in drug design. In the context of oncology, this moiety has been successfully integrated into kinase inhibitors. One such example is CHMFL-FLT3-335, a highly potent and selective inhibitor of FLT3, particularly the internal tandem duplication (ITD) mutant, which is a driver mutation in a significant portion of AML cases.[1][2]
CHMFL-FLT3-335 has demonstrated significant anti-proliferative activity in FLT3-ITD positive AML cell lines. Its mechanism of action involves the direct inhibition of FLT3 autophosphorylation, leading to the suppression of downstream signaling pathways critical for cancer cell survival and proliferation, such as the STAT5, AKT, and ERK pathways.[1][3] This ultimately results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for CHMFL-FLT3-335.
Table 1: In Vitro Cellular Activity of CHMFL-FLT3-335
| Cell Line | Genotype | GI50 (nM) |
| MV4-11 | FLT3-ITD | 30-80 |
| MOLM-13 | FLT3-ITD | 30-80 |
| MOLM-14 | FLT3-ITD | 30-80 |
GI50: The concentration of the compound that causes 50% inhibition of cell growth.[1][2]
Table 2: Kinase Selectivity of CHMFL-FLT3-335
| Kinase Target | Selectivity Fold (vs. FLT3 wt) |
| FLT3 wt | 1 |
| c-KIT | >300 |
Table 3: In Vivo Efficacy of CHMFL-FLT3-335 in MV4-11 Xenograft Model
| Dosing | Tumor Growth Inhibition |
| Favorable PK profiles observed | Significant suppression |
Signaling Pathway and Experimental Workflows
Figure 1: FLT3-ITD signaling pathway and the inhibitory action of CHMFL-FLT3-335.
Figure 2: General experimental workflow for the evaluation of CHMFL-FLT3-335.
Experimental Protocols
Synthesis of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335)
A detailed, step-by-step synthesis protocol is outlined in the supplementary information of the primary publication by Liang et al. in the Journal of Medicinal Chemistry, 2019, 62(2), 875-892. The general synthetic route involves a multi-step process culminating in the coupling of key intermediates. Researchers should refer to this publication for precise reagent quantities, reaction conditions, and purification methods.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the anti-proliferative activity of CHMFL-FLT3-335 against AML cell lines.
-
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
96-well plates
-
CHMFL-FLT3-335 stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10⁴ cells/well in 100 µL of culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of CHMFL-FLT3-335 in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Western Blot Analysis for FLT3 Phosphorylation and Downstream Signaling
This protocol is for assessing the effect of CHMFL-FLT3-335 on the phosphorylation of FLT3 and its downstream targets.
-
Materials:
-
MV4-11 cells
-
CHMFL-FLT3-335
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3 (Tyr589/591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Protocol:
-
Seed MV4-11 cells and treat with various concentrations of CHMFL-FLT3-335 (e.g., 10, 100, 300 nM) for 4 hours.[3]
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed for total protein and a loading control like β-actin.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by CHMFL-FLT3-335.
-
Materials:
-
MV4-11 or MOLM-13 cells
-
CHMFL-FLT3-335
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with CHMFL-FLT3-335 at the desired concentrations for 24-48 hours.[6]
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of CHMFL-FLT3-335 on the cell cycle distribution.
-
Materials:
-
MV4-11 cells
-
CHMFL-FLT3-335
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with CHMFL-FLT3-335 at the desired concentration (e.g., 200 nM) for 24 hours.[1]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 30 minutes at 37°C.
-
Add 400 µL of Propidium Iodide solution.
-
Analyze the samples by flow cytometry, acquiring data for at least 10,000 events.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of CHMFL-FLT3-335.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
MV4-11 cells
-
Matrigel
-
CHMFL-FLT3-335 formulation for oral administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject 5-10 x 10⁶ MV4-11 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer CHMFL-FLT3-335 orally at the desired dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition and assess any signs of toxicity.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of N-[4-(Trifluoromethyl)phenyl]acetamide synthesis
Welcome to the Technical Support Center for the synthesis of N-[4-(Trifluoromethyl)phenyl]acetamide. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the N-acetylation of 4-(trifluoromethyl)aniline. This is typically achieved by reacting 4-(trifluoromethyl)aniline with an acetylating agent like acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base or in a suitable solvent to yield the desired acetamide.
Q2: My reaction yield is consistently low. What are the primary factors that could be affecting the yield?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is crucial.
-
Moisture: Acetylating agents like acetic anhydride and acetyl chloride are sensitive to moisture and can hydrolyze, which reduces their effectiveness. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reagent Purity: The purity of the starting 4-(trifluoromethyl)aniline can significantly impact the reaction outcome. Impurities can interfere with the reaction or lead to side products.
-
Suboptimal Stoichiometry: An incorrect molar ratio of aniline to the acetylating agent can lead to an incomplete reaction or the formation of byproducts. A slight excess of the acetylating agent is common, but a large excess can complicate purification.
-
Loss During Work-up/Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.[1]
Q3: I am observing an unexpected side product in my analysis. What could it be?
A3: A common side product in the acetylation of anilines is the di-acetylated product, where a second acetyl group attaches to the amide nitrogen. This is more likely under harsh reaction conditions (e.g., high temperature, large excess of acetylating agent). Another possibility, if using acetyl chloride, is the formation of a salt between the HCl byproduct and the unreacted aniline, which can complicate the reaction and isolation.
Q4: What is the best method to purify the crude this compound?
A4: Recrystallization is the most common and effective method for purifying the final product. A mixed solvent system, such as ethanol/water or methanol/water, is often effective. The crude product is dissolved in a minimum amount of the hot solvent, and the mixture is allowed to cool slowly to form pure crystals. If the product is colored due to oxidation or other impurities, treating the hot solution with activated charcoal before filtration can help decolorize it.[2] For very high purity requirements or for separating close-boiling impurities, column chromatography on silica gel can be employed.[2]
Q5: Which acetylating agent is better: acetic anhydride or acetyl chloride?
A5: Both are effective. Acetic anhydride is generally easier and safer to handle and produces acetic acid as a byproduct, which is less corrosive than the hydrochloric acid (HCl) produced when using acetyl chloride.[3] Acetyl chloride is more reactive but requires a base (like pyridine or triethylamine) to neutralize the HCl byproduct, which can otherwise form a salt with the starting amine and halt the reaction.[4] The choice often depends on laboratory availability, safety protocols, and the specific reaction scale.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive acetylating agent due to hydrolysis. | Use fresh, unopened acetic anhydride or distill it before use. Ensure all glassware is thoroughly dried.[1] |
| Low reaction temperature. | The reaction may require gentle heating. Monitor the temperature and reaction progress using TLC.[1] | |
| Formation of Tar-like Substances | Oxidation of the aniline starting material or product. | The electron-rich nature of anilines makes them susceptible to oxidation.[5] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with air. |
| Product is Colored (Pink, Brown, Yellow) | Trace impurities from oxidation of the starting material. | During purification, dissolve the crude product in a hot solvent and add a small amount of activated charcoal. Hot filter the solution to remove the charcoal and then proceed with crystallization.[2] |
| Difficulty in Product Crystallization | The solution is not saturated (too much solvent used). | Boil off some of the solvent to concentrate the solution and attempt cooling again.[2] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure product to induce crystallization.[2] | |
| Product Contaminated with Starting Material | Incomplete reaction. | Increase reaction time or temperature. Ensure the correct stoichiometry of reagents. Monitor to completion with TLC. |
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride
This protocol is a standard procedure for the N-acetylation of 4-(trifluoromethyl)aniline.
Materials:
-
4-(Trifluoromethyl)aniline
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent)
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in a minimal amount of glacial acetic acid.
-
Slowly add acetic anhydride (1.1 - 1.2 eq) to the stirred solution at room temperature. The reaction can be exothermic, and cooling may be necessary to maintain a controlled temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting aniline spot disappears (typically 30 minutes to a few hours).
-
Once the reaction is complete, pour the mixture slowly into a beaker containing ice-cold water with stirring. This will cause the crude product to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove residual acetic acid.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Dry the purified crystals under vacuum to obtain pure this compound.
Quantitative Data on Synthesis Yields
The yield of N-arylacetamides can vary based on the solvent and reaction conditions. While specific data for the target molecule is sparse across varied conditions in literature, related syntheses provide valuable insights. The following table summarizes yields for a similar acetylation reaction under different conditions.
| Starting Material | Acetylating Agent | Solvent | Temperature | Yield (%) | Reference |
| m-Trifluoromethylaniline | Acetyl Chloride | Toluene | 55 °C | 78% | [6] |
| m-Trifluoromethylaniline | Acetyl Chloride | Chlorobenzene | 55 °C | 69% | [6] |
| Aniline | Acetyl Chloride | DMF | Room Temp | High |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Reaction Pathway: N-Acetylation
Caption: Simplified reaction pathway for the N-acetylation of an aromatic amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude N-[4-(Trifluoromethyl)phenyl]acetamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the purification of crude N-[4-(Trifluoromethyl)phenyl]acetamide via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated. 2. The solution cooled too quickly. 3. The compound is highly soluble in the solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. If crystals still do not form, a different solvent or solvent system should be considered. |
| Oiling out occurs (a liquid separates instead of crystals). | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities. 3. The rate of cooling is too rapid. | 1. Select a solvent with a lower boiling point. 2. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly. If the problem persists, the crude product may require pre-purification (e.g., by column chromatography) to remove excess impurities. 3. Ensure a slow cooling rate. Insulate the flask to allow for gradual temperature decrease. |
| Low recovery of purified product. | 1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization. 4. Washing crystals with a solvent at room temperature. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Pre-heat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration. 3. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize crystal formation. 4. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified product is still colored. | Colored impurities were not completely removed. | Add a small amount of activated charcoal to the hot solution before filtration. Boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities, then perform a hot filtration to remove the charcoal. |
| The melting point of the purified product is broad or lower than the literature value. | The product is still impure or is wet. | 1. Repeat the recrystallization process. 2. Ensure the crystals are completely dry before measuring the melting point. Dry the crystals under vacuum or in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ethanol-water mixture is a commonly effective solvent system for the recrystallization of N-aryl acetamides like this compound. The compound should be soluble in hot ethanol and less soluble in cold ethanol and water. The addition of water to an ethanolic solution of the compound at an elevated temperature will decrease its solubility and promote crystallization upon cooling.
Q2: How do I choose the correct ratio of ethanol to water?
A2: The optimal ratio can be determined experimentally. A good starting point is to dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution, which is then allowed to cool.
Q3: What are the most likely impurities in my crude this compound?
A3: If synthesized from 4-(trifluoromethyl)aniline and an acetylating agent (like acetic anhydride or acetyl chloride), common impurities may include:
-
Unreacted 4-(trifluoromethyl)aniline: This is a common impurity if the reaction does not go to completion.
-
Diacetylated product (N,N-diacetyl-4-(trifluoromethyl)aniline): This can form if the reaction conditions are too harsh.
-
Hydrolyzed starting materials or products.
Q4: Can I use a single solvent for recrystallization?
A4: It is possible, but a mixed solvent system like ethanol-water often provides a better purification outcome for N-aryl acetamides. A good single solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q5: My yield is very low after recrystallization. What can I do?
A5: Low yield is often due to using too much solvent. Ensure you are using the minimum amount of hot solvent required to dissolve the solid. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃NO | --INVALID-LINK-- |
| Molecular Weight | 203.16 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| Melting Point (pure) | Estimated 148-152 °C | Based on similar compounds like N-(p-tolyl)acetamide (149-151 °C) |
| Solubility in Ethanol (Estimated) | Soluble when hot, moderately soluble when cold | General properties of N-aryl acetamides |
| Solubility in Water (Estimated) | Sparingly soluble to insoluble | General properties of N-aryl acetamides |
Experimental Protocols
Protocol: Recrystallization of this compound from an Ethanol-Water Mixture
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol. Add the minimum volume of hot ethanol to the flask containing the crude solid while gently heating and swirling until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask on a hot plate. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it.
-
Crystallization: Heat the clear filtrate to a gentle boil. Add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a desiccator under vacuum.
Visualizations
Caption: A troubleshooting workflow for common recrystallization issues.
Caption: A standard workflow for purification by recrystallization.
Technical Support Center: Synthesis of N-[4-(Trifluoromethyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-[4-(Trifluoromethyl)phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the N-acetylation of 4-(trifluoromethyl)aniline. This reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride in a suitable solvent.[1] The choice of solvent and the potential need for a base to neutralize acidic byproducts are key considerations in this synthesis.
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: Common impurities can arise from unreacted starting materials, side reactions, or subsequent degradation. The most frequently encountered impurities include:
-
Unreacted 4-(trifluoromethyl)aniline: The starting amine may be present if the acetylation reaction does not proceed to completion.
-
Di-acetylated byproduct: Over-acetylation can lead to the formation of N,N-diacetyl-4-(trifluoromethyl)aniline, particularly under harsh reaction conditions or with an excess of the acetylating agent.
-
Acetic Acid: This is a byproduct when using acetic anhydride and can also be present due to hydrolysis of the acetylating agent.
-
Hydrolysis of the product: Although generally stable, the amide product can hydrolyze back to 4-(trifluoromethyl)aniline under strong acidic or basic conditions, especially at elevated temperatures.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a highly effective and convenient method for monitoring the reaction's progress. By co-spotting the reaction mixture with the 4-(trifluoromethyl)aniline starting material, you can visually track the consumption of the starting material and the formation of the this compound product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
Q4: What are the recommended purification techniques for the crude product?
A4: The most common and effective purification methods for this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the preferred method for purifying solid products on a larger scale due to its simplicity and cost-effectiveness.[2] A suitable solvent system, such as ethanol/water, can be employed to obtain high-purity crystalline material.
-
Column Chromatography: For smaller scale purifications or when impurities have similar solubility to the product, silica gel column chromatography is a versatile technique to achieve high purity.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Acetylating Agent: Acetic anhydride or acetyl chloride may have hydrolyzed due to improper storage. 2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. 3. Protonation of Starting Amine: If using acetyl chloride without a base, the generated HCl can protonate and deactivate the 4-(trifluoromethyl)aniline. | 1. Use fresh, properly stored acetylating agent. 2. Monitor the reaction by TLC until the starting material is consumed. Gentle heating may be required, but should be applied cautiously to avoid side reactions. 3. Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to scavenge the acid byproduct. |
| Product is Contaminated with Starting Material | Incomplete Reaction: The reaction has not been allowed to proceed to completion. | Increase the reaction time or consider using a slight excess (1.1-1.2 equivalents) of the acetylating agent. Monitor closely by TLC. |
| Presence of a Less Polar Impurity (by TLC) | Formation of Di-acetylated Product: Use of a large excess of the acetylating agent or high reaction temperatures can promote di-acetylation. | Use a controlled stoichiometry of the acetylating agent (1.0-1.2 equivalents). Maintain a moderate reaction temperature. The di-acetylated product can often be removed by column chromatography. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Significant amounts of impurities can lower the melting point and inhibit crystallization. 2. Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent for the product. | 1. Attempt to purify the crude product by column chromatography before recrystallization. 2. For recrystallization, if the product is too soluble, a less polar co-solvent can be added to induce precipitation. Scratching the inside of the flask or adding a seed crystal can also initiate crystallization. |
| Colored Product (e.g., yellow or brown) | Oxidation of Starting Material: The 4-(trifluoromethyl)aniline starting material can be susceptible to oxidation, leading to colored impurities that carry through to the product. | Use high-purity, colorless 4-(trifluoromethyl)aniline. If the starting material is colored, consider purifying it by distillation or recrystallization before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation. |
Summary of Common Impurities
| Impurity | Chemical Name | Origin | Typical Method of Removal |
| IMP-1 | 4-(Trifluoromethyl)aniline | Unreacted starting material | Recrystallization, Column Chromatography, Acid Wash |
| IMP-2 | N,N-Diacetyl-4-(trifluoromethyl)aniline | Side reaction (over-acetylation) | Column Chromatography |
| IMP-3 | Acetic Acid | Byproduct/Hydrolysis of acetylating agent | Aqueous workup with a mild base (e.g., sodium bicarbonate solution), Recrystallization |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-(Trifluoromethyl)aniline
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in dichloromethane.
-
To this solution, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of a reference standard of this compound in methanol or acetonitrile.
-
Prepare a sample solution of the synthesized product at a similar concentration.
-
Inject both the standard and sample solutions into the HPLC system.
-
Compare the retention time of the major peak in the sample chromatogram to that of the reference standard to confirm the product's identity.
-
Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of common impurities.
References
Technical Support Center: Troubleshooting Low Yield in N-[4-(Trifluoromethyl)phenyl]acetamide Reactions
Welcome to the technical support center for the synthesis of N-[4-(trifluoromethyl)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yield in this specific amide synthesis.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a very low yield when synthesizing this compound. What are the most common reasons for this?
Low yields in this reaction are frequently encountered and can typically be attributed to several key factors:
-
Reduced Nucleophilicity of the Amine: The starting material, 4-(trifluoromethyl)aniline, is an electron-deficient aniline. The strongly electron-withdrawing trifluoromethyl (-CF3) group significantly reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the amine's nitrogen atom. This makes the amine less reactive towards the acylating agent.
-
Suboptimal Reaction Conditions: The choice of acylating agent, base, solvent, and reaction temperature plays a critical role. A poorly chosen set of conditions may not be sufficient to drive the reaction to completion.
-
Presence of Moisture: Acylating agents like acetyl chloride and acetic anhydride are highly susceptible to hydrolysis. Any moisture in the reactants, solvent, or glassware will consume the acylating agent, leading to a lower yield of the desired amide.
-
Incomplete Reaction: Due to the reduced reactivity of the aniline, the reaction may require longer reaction times or heating to reach completion. Failure to monitor the reaction's progress can lead to premature workup and a low yield.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during aqueous workup if the product has some solubility in the aqueous layer. Additionally, improper recrystallization techniques can lead to substantial product loss.
Q2: Which acylating agent is better for this reaction: acetyl chloride or acetic anhydride?
Both acetyl chloride and acetic anhydride can be used for the acylation of 4-(trifluoromethyl)aniline. However, they have different reactivities and handling characteristics.
-
Acetyl Chloride: Is more reactive than acetic anhydride and can often lead to higher yields in shorter reaction times. However, it is more hazardous, moisture-sensitive, and produces corrosive HCl gas as a byproduct, which needs to be neutralized by a base.
-
Acetic Anhydride: Is less reactive, making the reaction more controllable. It is also less hazardous and easier to handle. The byproduct is acetic acid, which is less corrosive than HCl. For a less reactive aniline like 4-(trifluoromethyl)aniline, the higher reactivity of acetyl chloride might be advantageous, but it requires more stringent anhydrous conditions and careful handling.
Q3: What is the role of a base in this reaction, and which one should I use?
A base is crucial in this reaction, especially when using acetyl chloride, to neutralize the HCl byproduct. For acylations with acetic anhydride, a base can also act as a catalyst.
-
Pyridine and Triethylamine (Et3N): These are commonly used non-nucleophilic bases to scavenge the acid byproduct.
-
4-(Dimethylaminopyridine) (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions. It reacts with the acylating agent to form a highly reactive intermediate, which is then more readily attacked by the weakly nucleophilic 4-(trifluoromethyl)aniline. Often, DMAP is used in catalytic amounts along with a stoichiometric amount of a weaker base like pyridine or triethylamine. For electron-deficient anilines, using a catalytic amount of DMAP can significantly improve the reaction rate and yield.
Q4: My product is impure after the initial workup. What are the likely impurities and how can I remove them?
Common impurities include:
-
Unreacted 4-(trifluoromethyl)aniline: This is a common impurity if the reaction does not go to completion.
-
Diacylated byproduct: Although less likely with this electron-deficient aniline, it's a possibility under harsh conditions.
-
Residual acetic acid or hydrolyzed acylating agent.
The most common method for purification is recrystallization . A mixed solvent system, such as ethanol/water or toluene/hexanes, is often effective. The crude product is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly. The pure this compound will crystallize out, leaving the impurities in the solution. If the product is colored, treating the hot solution with activated charcoal before filtration can help remove colored impurities.
Data Presentation
Table 1: Comparison of Acylating Agents for N-Acylation Reactions
| Acylating Agent | Relative Reactivity | Byproduct | Handling Considerations | Typical Yield Trend |
| Acetyl Chloride | High | HCl (corrosive gas) | Highly moisture-sensitive, corrosive, fumes in air. | Often higher yields in shorter times, especially with less reactive amines. |
| Acetic Anhydride | Moderate | Acetic Acid | Less moisture-sensitive, easier to handle, less corrosive. | Good to high yields, may require longer reaction times or catalysis. |
Table 2: Influence of Reaction Parameters on Yield (Qualitative)
| Parameter | Condition | Effect on Yield | Rationale |
| Base | No Base (with Acetic Anhydride) | Low | Slow reaction due to low nucleophilicity of the aniline. |
| Pyridine / Triethylamine | Moderate | Neutralizes acid byproduct, but may not significantly catalyze the reaction. | |
| Catalytic DMAP | High | Forms a highly reactive acylpyridinium intermediate, accelerating the reaction. | |
| Temperature | Room Temperature | Low to Moderate | May be insufficient to overcome the activation energy for the weakly nucleophilic aniline. |
| Reflux/Heating | Moderate to High | Increases reaction rate, driving the reaction towards completion. | |
| Solvent | Aprotic (e.g., DCM, THF, Toluene) | Good | Solubilizes reactants without interfering with the reaction. |
| Protic (e.g., Ethanol, Water) | Very Low | Reacts with the acylating agent. | |
| Reaction Time | Short (e.g., < 1 hour) | Low | Insufficient time for the reaction to go to completion. |
| Long (e.g., > 3 hours) | Higher | Allows the slow reaction to proceed further. | |
| Atmosphere | Air | Potentially Lower | Moisture in the air can hydrolyze the acylating agent. |
| Inert (N2 or Ar) | Optimal | Excludes moisture, maximizing the efficiency of the acylating agent. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetyl Chloride
Materials:
-
4-(Trifluoromethyl)aniline
-
Acetyl Chloride
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO4.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture).
Protocol 2: Synthesis of this compound using Acetic Anhydride and DMAP Catalyst
Materials:
-
4-(Trifluoromethyl)aniline
-
Acetic Anhydride
-
4-(Dimethylaminopyridine) (DMAP)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-(trifluoromethyl)aniline (1.0 eq) and DMAP (0.1 eq) in anhydrous toluene.
-
Add acetic anhydride (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80 °C) and stir for 3-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with 1 M HCl to remove DMAP and any unreacted aniline.
-
Then, wash with saturated NaHCO3 solution to remove excess acetic anhydride and acetic acid, followed by a brine wash.
-
Separate the organic layer and dry it over anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization.
Mandatory Visualization
Caption: A troubleshooting flowchart for low yield in this compound synthesis.
Caption: Generalized reaction pathway for the synthesis of this compound.
Technical Support Center: Synthesis of N-[4-(Trifluoromethyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-[4-(Trifluoromethyl)phenyl]acetamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound via acetylation of 4-(trifluoromethyl)aniline with acetic anhydride?
A1: The primary side reactions of concern are:
-
Hydrolysis of Acetic Anhydride: Acetic anhydride can react with any moisture present in the reaction setup to form acetic acid. This reduces the amount of acetylating agent available and can affect the reaction kinetics.
-
Diacetylation: Although less common, particularly with electron-deficient anilines, over-acetylation can occur under harsh conditions, leading to the formation of N,N-diacetyl-4-(trifluoromethyl)aniline.
-
Oxidation of the Starting Material: 4-(Trifluoromethyl)aniline can be susceptible to oxidation, which may result in colored impurities in the final product.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material (4-(trifluoromethyl)aniline) from the product (N-[4-(Trluoromethyl)phenyl]acetamide). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the recommended purification methods for this compound?
A3: The most common and effective purification techniques are:
-
Recrystallization: This is a widely used method for purifying solid organic compounds. A suitable solvent system, such as ethanol/water or toluene, can be used.
-
Column Chromatography: For higher purity or to separate closely related impurities, silica gel column chromatography is recommended. An eluent system of hexanes and ethyl acetate is typically effective.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Product Yield | Incomplete reaction. | - Ensure the reaction is stirred efficiently. - Increase the reaction time. - Gently heat the reaction mixture if the reaction is sluggish at room temperature, while monitoring for byproduct formation. |
| Hydrolysis of acetic anhydride. | - Use freshly opened or distilled acetic anhydride. - Ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | |
| Sub-optimal stoichiometry. | - Use a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the aniline. | |
| Product is Colored (e.g., yellow or brown) | Oxidation of 4-(trifluoromethyl)aniline. | - Use purified, colorless 4-(trifluoromethyl)aniline. - Perform the reaction under an inert atmosphere. - During workup, a wash with a dilute solution of sodium bisulfite may help to remove some colored impurities. |
| Presence of colored byproducts from side reactions. | - Purify the crude product by recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities. - For persistent color, column chromatography is recommended. | |
| Presence of Multiple Spots on TLC | Incomplete reaction. | - The spot corresponding to the starting material (4-(trifluoromethyl)aniline) will be present. Increase reaction time or gently heat as described above. |
| Formation of diacetylated byproduct. | - This may appear as a less polar spot on the TLC plate compared to the desired product. - Avoid excessive heating and prolonged reaction times. - Use a controlled amount of acetic anhydride. - The diacetylated product can typically be separated by column chromatography. | |
| Hydrolysis of acetic anhydride. | - Acetic acid, if present, may cause streaking on the TLC plate. It is typically removed during the aqueous workup. | |
| Difficulty in Product Crystallization | Presence of impurities. | - Oily impurities or unreacted starting materials can inhibit crystallization. Purify the crude product by column chromatography before attempting recrystallization. |
| Incorrect solvent system for recrystallization. | - Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Ethanol/water or toluene/hexanes are often good starting points. | |
| Solution is not saturated. | - Concentrate the solution by evaporating some of the solvent. | |
| Cooling too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Data Presentation
Table 1: Hypothetical Yields of this compound under Various Conditions
| Reaction Time (h) | Temperature (°C) | Equivalents of Acetic Anhydride | Yield of Product (%) | Diacetylation Byproduct (%) |
| 1 | 25 | 1.1 | 85 | < 1 |
| 4 | 25 | 1.1 | 92 | 1 |
| 1 | 50 | 1.1 | 95 | 3 |
| 4 | 50 | 1.5 | 93 | 5 |
| 1 | 100 | 1.5 | 88 | 10 |
Note: This data is illustrative and intended for comparison purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
4-(Trifluoromethyl)aniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Water
-
Ice
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, Büchner funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion of the reaction, pour the reaction mixture into a beaker containing a mixture of ice and water.
-
Stir the mixture vigorously until a white precipitate forms.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any residual acetic acid and other water-soluble impurities.
-
Dry the purified this compound, for instance, by air drying or in a desiccator.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow to troubleshoot and address low product yield.
Reaction Pathway and Potential Side Reactions
Technical Support Center: Optimizing N-Acetylation Reactions
Welcome to the technical support center for N-acetylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the optimization of N-acetylation protocols.
Frequently Asked Questions (FAQs)
Q1: What is N-acetylation and why is it important?
N-acetylation is a chemical reaction that introduces an acetyl group (-COCH3) onto the nitrogen atom of an amine.[1][2] This transformation is widely used in organic synthesis for several purposes, including the protection of amino groups to reduce their reactivity towards oxidizing agents or electrophiles, and in the synthesis of pharmaceuticals and fine chemicals.[3][4][5][6] In biological systems, N-acetylation is a crucial post-translational modification that can affect protein stability, folding, and function.[1][7]
Q2: What are the most common reagents used for N-acetylation?
The most frequently used acetylating agents are acetic anhydride (Ac₂O) and acetyl chloride (AcCl).[3][5][8] Acetonitrile can also be used as a greener and milder acetylating agent, often in the presence of a catalyst like alumina.[3][9] For hindered or less reactive amines, more reactive acylating agents like acyl chlorides are generally preferred.[10]
Q3: Why is a base often required in N-acetylation reactions?
When using acetylating agents like acetic anhydride or acetyl chloride, an acidic byproduct (acetic acid or hydrochloric acid, respectively) is formed. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base, such as pyridine, triethylamine, or sodium acetate, is added to neutralize this acid and ensure the reaction proceeds to completion.[11][12]
Q4: How can I monitor the progress of my N-acetylation reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of a reaction.[13][14][15] By co-spotting the reaction mixture with the starting material, you can observe the disappearance of the starting amine and the appearance of the product.[13] For more quantitative analysis, techniques like ¹H-NMR spectroscopy or LC-MS can be employed.[1][3][16]
Q5: What are common side products in N-acetylation and how can I minimize them?
Common side products can include diacylation, where two acetyl groups are added to the amine, although this is less common with hindered amines.[10] If other nucleophilic groups like hydroxyls are present, O-acetylation can occur.[10] To minimize side products, it is advisable to use a stoichiometric amount of the acetylating agent and add it slowly to the reaction mixture.[10] Running the reaction at a lower temperature can also improve selectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your N-acetylation experiments in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently reactive acylating agent: Acetic anhydride may not be reactive enough for hindered or electron-deficient amines. 2. Inactivated starting amine: The amine may be protonated by acidic byproducts. 3. Low reaction temperature: The reaction may be too slow at the current temperature. 4. Poor solubility of starting material: The amine may not be fully dissolved in the chosen solvent.[10] | 1. Switch to a more reactive acylating agent like acetyl chloride.[10] 2. Ensure a suitable base (e.g., pyridine, triethylamine) is present in at least a stoichiometric amount to neutralize the acid byproduct.[11] 3. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. 4. Choose a solvent in which the starting amine has good solubility. Gentle heating may be required to aid dissolution. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of acetylating agent: The stoichiometry may be incorrect. 2. Short reaction time: The reaction may not have reached completion. 3. Deactivated catalyst: If using a catalyst, it may have lost its activity. | 1. Use a slight excess (e.g., 1.1-1.5 equivalents) of the acetylating agent.[17] 2. Continue to monitor the reaction by TLC until the starting material spot is no longer visible.[13] 3. If using a reusable catalyst, ensure it is properly activated or use a fresh batch. |
| Formation of Multiple Products (Side Reactions) | 1. O-acetylation of hydroxyl groups: If the substrate contains -OH groups, they can also be acetylated. 2. Diacylation: The product amine may be further acetylated.[10] 3. Reaction temperature is too high: Higher temperatures can lead to less selective reactions. | 1. Consider using a protecting group strategy for the hydroxyl function if chemoselectivity is an issue. For some substrates, controlling the stoichiometry and reaction temperature can favor N-acetylation. 2. Use a stoichiometric amount of the acetylating agent and add it dropwise to the reaction mixture.[10] 3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Difficult Product Purification | 1. Product is water-soluble: This can make aqueous work-up challenging. 2. Product and starting material have similar polarity: This makes separation by column chromatography difficult. 3. Residual base or acidic byproducts: These can co-elute with the product. | 1. If the product is water-soluble, extraction with an appropriate organic solvent may be difficult. Consider alternative purification methods like recrystallization or precipitation. 2. Optimize the TLC solvent system to achieve better separation between the starting material and the product before attempting column chromatography. 3. During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities and with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. |
Experimental Protocols
Protocol 1: General N-Acetylation using Acetic Anhydride
This protocol is suitable for many primary and secondary amines.
Materials:
-
Amine (1.0 eq)
-
Acetic Anhydride (1.2 eq)[5]
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or triethylamine) to the stirred solution.
-
Add acetic anhydride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[18]
Protocol 2: N-Acetylation of a Hindered Aniline using Acetyl Chloride
This protocol is recommended for less reactive or sterically hindered anilines.[10]
Materials:
-
Hindered Aniline (1.0 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the hindered aniline in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add pyridine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[10]
-
Filter and concentrate the solvent to obtain the crude product, which can be further purified.
Data Presentation
Table 1: Comparison of Common Acetylating Agents
| Acetylating Agent | Structure | Reactivity | Byproduct | Typical Use Cases |
| Acetic Anhydride | (CH₃CO)₂O | Moderate | Acetic Acid | General N-acetylation of primary and secondary amines. |
| Acetyl Chloride | CH₃COCl | High | Hydrochloric Acid | N-acetylation of hindered or less reactive amines.[10] |
| Acetonitrile | CH₃CN | Low | Water (hydrolysis) | "Green" N-acetylation, often requiring a catalyst and higher temperatures.[3] |
Table 2: Optimization of Reaction Conditions for N-Acetylation of Benzylamine in Continuous Flow using Acetonitrile and Alumina Catalyst [3]
| Parameter | Condition | Conversion (%) |
| Temperature | 100 °C | 53 |
| 150 °C | 78 | |
| 200 °C | >99 | |
| 250 °C | 95 | |
| Pressure | 10 bar | 27 |
| 50 bar | >99 | |
| 100 bar | 27 | |
| Flow Rate | 0.1 mL/min | >99 |
| 0.2 mL/min | 85 | |
| 0.5 mL/min | 62 |
Optimal conditions are highlighted in bold.
Visualizations
Caption: General workflow for a typical N-acetylation reaction.
Caption: Troubleshooting logic for low yield in N-acetylation.
References
- 1. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 2. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijcrt.org [ijcrt.org]
- 7. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tandfonline.com [tandfonline.com]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. magritek.com [magritek.com]
- 17. mdpi.com [mdpi.com]
- 18. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 19. ias.ac.in [ias.ac.in]
Technical Support Center: N-[4-(Trifluoromethyl)phenyl]acetamide Stability and Degradation
Welcome to the Technical Support Center for N-[4-(Trifluoromethyl)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-[4-(Trluoromethyl)phenyl]acetamide?
A1: The most probable degradation pathway for this compound is the hydrolysis of the amide bond. This reaction is catalyzed by acidic or basic conditions and results in the formation of 4-(trifluoromethyl)aniline and acetic acid. Other potential degradation pathways, although less common for this class of compounds under typical pharmaceutical stress testing conditions, could involve oxidative degradation or photolytic decomposition.
Q2: How does the trifluoromethyl group affect the stability of the molecule?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the amide bond. While electron-withdrawing groups on the phenyl ring of anilides can sometimes accelerate hydrolysis, the -CF3 group is also known to enhance the overall thermal stability of organic molecules due to the strength of the carbon-fluorine bonds.
Q3: What are the expected degradation products I should monitor in my stability studies?
A3: The primary degradation product to monitor is 4-(trifluoromethyl)aniline. Depending on the stress conditions applied, other minor degradation products could potentially form through reactions involving the trifluoromethyl group or the aromatic ring, but these are generally observed under more extreme conditions.
Q4: Are there any specific storage conditions recommended for this compound?
A4: To minimize degradation, this compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. For long-term storage, refrigeration (2-8 °C) is advisable.
Q5: I am observing unexpected peaks in my chromatogram during a stability study. What could they be?
A5: Unexpected peaks could be degradation products, impurities from the synthesis, or interactions with excipients if you are working with a formulation. The primary hydrolytic degradation product is 4-(trifluoromethyl)aniline. Other possibilities include oxidative degradation products or photolytic rearrangement products. It is crucial to perform peak purity analysis and, if necessary, isolate and characterize the unknown peaks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Under Acidic or Basic Conditions
| Possible Cause | Troubleshooting Steps |
| High concentration of acid or base. | Reduce the concentration of the acid or base. For example, start with 0.1 N HCl or 0.1 N NaOH. |
| Elevated temperature. | Perform the study at a lower temperature (e.g., room temperature or 40°C) and monitor over a longer period. |
| Presence of catalytic impurities. | Ensure high purity of the starting material and use high-purity solvents and reagents. |
Issue 2: Poor Resolution Between the Parent Compound and Degradation Products in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH. A gradient elution may be necessary. |
| Unsuitable stationary phase. | Try a different column chemistry. If using a C18 column, consider a phenyl-hexyl or a polar-embedded column for alternative selectivity. |
| Suboptimal column temperature. | Adjust the column temperature. A higher temperature can sometimes improve peak shape and resolution, while a lower temperature can increase retention and change selectivity. |
Issue 3: Inconsistent Results in Photostability Studies
| Possible Cause | Troubleshooting Steps |
| Inadequate light exposure. | Ensure the light exposure conforms to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[1][2][3][4] Use a validated photostability chamber. |
| Temperature fluctuations. | Use a dark control sample stored at the same temperature to differentiate between thermal and photolytic degradation.[4] |
| Sample is not adequately exposed. | For solid samples, spread the material in a thin layer to ensure uniform light exposure. |
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
The following data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Product |
| 0.1 N HCl | 24 h | 60°C | 15% | 4-(trifluoromethyl)aniline |
| 0.1 N NaOH | 24 h | 60°C | 25% | 4-(trifluoromethyl)aniline |
| 3% H₂O₂ | 24 h | Room Temp | < 5% | Not significant |
| Dry Heat | 48 h | 80°C | < 2% | Not significant |
| Photolytic (ICH Q1B) | - | - | < 10% | Minor unidentified products |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as the acid hydrolysis study.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate and sample as described above.
-
Protocol 2: Stability-Indicating HPLC Method (Starting Point)
This is a general method that should be optimized and validated for your specific application.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Protocol 3: Photostability Testing (as per ICH Q1B)
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a suitable transparent container.
-
Solution State: Prepare a solution of known concentration in a suitable inert and transparent solvent.
-
-
Light Exposure: Place the samples in a validated photostability chamber. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1][2][3][4]
-
Control Samples: Simultaneously expose a dark control sample (wrapped in aluminum foil) to the same temperature conditions to differentiate between thermal and photolytic degradation.
-
Analysis: At the end of the exposure period, analyze the samples by a validated stability-indicating HPLC method to determine the extent of degradation and identify any photoproducts.
Mandatory Visualizations
Caption: Proposed hydrolytic degradation pathway.
Caption: Forced degradation study workflow.
References
Resolving poor solubility of N-[4-(Trifluoromethyl)phenyl]acetamide in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor solubility of N-[4-(Trifluoromethyl)phenyl]acetamide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound (CAS No: 349-97-3) has a molecular structure that contributes to its low aqueous solubility.[1] The presence of the trifluoromethyl group (-CF3) and the phenyl ring increases the lipophilicity of the molecule, making it more soluble in organic solvents than in water.[2] The molecular weight and crystalline structure of the solid can also negatively impact its dissolution in aqueous media.[3][4]
Q2: What common solvents can be used to dissolve this compound?
A2: this compound is generally soluble in polar organic solvents. For initial stock solutions, solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are commonly used. However, the final concentration of these organic solvents in aqueous assay buffers should be minimized to avoid artifacts.
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[5]
-
pH Adjustment: Altering the pH of the buffer can increase the solubility of ionizable compounds.
-
Use of Surfactants: Non-ionic surfactants can form micelles to encapsulate the compound and increase its apparent solubility.[6]
-
Solid Dispersions: Creating a dispersion of the compound in a hydrophilic carrier.[4]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area for dissolution.[3][7]
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.
This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit.
Troubleshooting Workflow
Caption: Troubleshooting workflow for compound precipitation.
Summary of Solvent and Co-solvent Options
The following table provides a summary of solvents and their general utility for dissolving this compound. Note: The quantitative solubility data are estimates for illustrative purposes. Experimental verification is crucial.
| Solvent/System | Role | Estimated Solubility (at 25°C) | Comments |
| Water | Assay Buffer | < 0.1 mg/mL | Poorly soluble. |
| DMSO | Stock Solution | > 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | Stock Solution | ~10-20 mg/mL | Can be used for stock, but higher volumes may be needed. |
| PBS (pH 7.4) | Assay Buffer | ~0.1 mg/mL | Slightly better solubility than pure water, but still low. |
| PBS + 5% PEG 400 | Co-solvent System | ~0.5 - 1.0 mg/mL | PEG 400 can significantly improve aqueous solubility.[3] |
| PBS + 0.1% Tween® 80 | Surfactant System | ~1.0 - 2.0 mg/mL | Tween® 80 forms micelles that can solubilize the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-solvent System
Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent to prevent precipitation.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Primary Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL). Ensure the compound is fully dissolved by vortexing.
-
Prepare a Co-solvent Buffer: Prepare the final assay buffer containing the desired concentration of co-solvent. For example, for a buffer with 5% PEG 400, add 5 mL of PEG 400 to 95 mL of PBS. Mix thoroughly.
-
Serial Dilution: Perform serial dilutions of the primary stock solution into the co-solvent buffer to reach the desired final concentration for your assay.
-
Final Dilution Step: When adding the stock solution to the co-solvent buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Observation: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use in the assay.
Protocol 2: pH-Dependent Solubility Profiling
Objective: To determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
A set of buffers with varying pH (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
HPLC system with a suitable column (e.g., C18)
-
Shaking incubator
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to separate vials, each containing a buffer of a different pH.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Filtration: After incubation, carefully withdraw a sample from each vial, ensuring no solid material is transferred. Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.
Hypothetical Signaling Pathway Investigation
This compound and its analogs have been investigated in various contexts, including as inhibitors of specific cellular pathways.[8] The following diagram illustrates a hypothetical signaling pathway where such a compound might be studied for its inhibitory effects.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. This compound | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 24522-30-3: 2-Cyano-N-[4-(trifluoromethyl)phenyl]aceta… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. brieflands.com [brieflands.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-[4-(Trifluoromethyl)phenyl]acetamide Derivative CHMFL-FLT3-335 and Other Kinase Inhibitors on c-KIT Selectivity
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the c-KIT kinase selectivity of the investigational compound CHMFL-FLT3-335 against established inhibitors Imatinib and Sunitinib. The following sections present quantitative data, detailed experimental methodologies, and a visual representation of the c-KIT signaling pathway to provide a comprehensive overview for informed decision-making in drug discovery and development.
The proto-oncogene c-KIT, a receptor tyrosine kinase, is a critical regulator of cell signaling, playing a pivotal role in cell survival, proliferation, and differentiation. Dysregulation of c-KIT signaling, often due to activating mutations, is a known driver in various malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis. This has rendered c-KIT a prime therapeutic target. This guide focuses on comparing the selectivity of a derivative of N-[4-(Trluoromethyl)phenyl]acetamide, specifically N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335), for c-KIT against that of the well-established multi-kinase inhibitors, Imatinib and Sunitinib.
Quantitative Comparison of c-KIT Inhibition
The inhibitory activity of a compound is a key determinant of its potential therapeutic efficacy and selectivity. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are standard measures of a compound's potency. A lower value indicates a more potent inhibitor. The following table summarizes the available data for CHMFL-FLT3-335, Imatinib, and Sunitinib against c-KIT.
| Compound | Assay Type | Target | IC50 / GI50 (nM) |
| CHMFL-FLT3-335 | Cell-based (BaF3) | c-KIT | 1900[1] |
| Imatinib | Cell-free / Cell-based | c-KIT | 100[2][3][4][5] |
| Sunitinib | Biochemical (unactivated KIT) | c-KIT | 42[6] |
Note: The data presented is compiled from various sources and assay conditions may differ.
Experimental Protocols
The methodologies employed to determine the inhibitory activity of these compounds are crucial for interpreting the quantitative data. Below are detailed protocols for common biochemical and cell-based assays used to assess c-KIT inhibition.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This in vitro assay measures the activity of purified c-KIT kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: In a 384-well plate, the c-KIT enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations are combined in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50μM DTT)[7].
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is then incubated at room temperature for a specified time, typically 60-120 minutes[7][8].
-
ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction[7][8].
-
Data Analysis: The luminescence is measured using a plate reader, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound.
Cellular c-KIT Phosphorylation Assay
This cell-based assay determines the ability of a compound to inhibit c-KIT autophosphorylation within a cellular context.
-
Cell Culture and Treatment: A suitable cell line endogenously expressing or engineered to overexpress c-KIT (e.g., M07e) is cultured to a logarithmic growth phase[9]. The cells are then treated with the test compound at various concentrations for a predetermined period.
-
Stimulation: To induce c-KIT autophosphorylation, the cells are stimulated with its ligand, stem cell factor (SCF)[9].
-
Cell Lysis: Following stimulation, the cells are lysed to release cellular proteins.
-
Quantification of Phospho-c-KIT: The level of phosphorylated c-KIT is quantified using methods such as ELISA or Western blotting. For ELISA, a capture antibody specific for total c-KIT and a detection antibody specific for phospho-c-KIT (e.g., targeting Tyr721) are used[9][10]. For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phospho-c-KIT and total c-KIT[8].
-
Data Analysis: The signal from the phosphorylated c-KIT is normalized to the total c-KIT signal. The GI50 value is determined by plotting the percentage of inhibition of c-KIT phosphorylation against the log concentration of the compound.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of c-KIT inhibition on the proliferation and viability of cancer cells that are dependent on c-KIT signaling.
-
Cell Seeding and Treatment: Cancer cells known to be driven by c-KIT (e.g., GIST-T1) are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compound for a period of 72 hours[8].
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals[8].
-
Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO[8].
-
Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The GI50 value is calculated by plotting the percentage of growth inhibition against the log concentration of the compound[8].
c-KIT Signaling Pathway
The c-KIT signaling cascade is initiated by the binding of its ligand, Stem Cell Factor (SCF), which leads to the dimerization of the c-KIT receptor and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are integral to regulating cellular processes like proliferation and survival[8][11][12].
Caption: Simplified c-KIT signaling pathway.
Conclusion
The data presented in this guide highlights the varying selectivity profiles of different kinase inhibitors against c-KIT. CHMFL-FLT3-335, a derivative of N-[4-(Trifluoromethyl)phenyl]acetamide, demonstrates significantly lower potency against c-KIT compared to the established inhibitors Imatinib and Sunitinib. This suggests a higher selectivity for its primary target, FLT3, with potentially fewer off-target effects related to c-KIT inhibition. In contrast, Imatinib and Sunitinib are potent inhibitors of c-KIT, which is consistent with their clinical use in treating c-KIT-driven malignancies. The choice of an appropriate inhibitor for research or therapeutic development will depend on the desired selectivity profile and the specific biological question being addressed. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. mesoscale.com [mesoscale.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of N-[4-(Trifluoromethyl)phenyl]acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The N-[4-(trifluoromethyl)phenyl]acetamide scaffold is a versatile chemical structure that has been extensively explored in medicinal chemistry, leading to the discovery of potent modulators of various biological targets. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, focusing on their anticancer, anti-parasitic, and enzyme-inhibitory activities. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Anticancer Activity
This compound analogs have shown significant promise as anticancer agents, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival, such as FMS-like tyrosine kinase 3 (FLT3) and c-KIT.
FLT3-ITD Inhibition in Acute Myeloid Leukemia (AML)
Internal tandem duplication (ITD) mutations in FLT3 are common in AML and are associated with poor prognosis. Several this compound derivatives have been developed as potent and selective FLT3-ITD inhibitors.
Table 1: SAR of this compound Analogs as FLT3-ITD Inhibitors
| Compound ID | R Group (Modifications to the core scaffold) | Target | Assay | IC50 / GI50 (nM) | Cell Line | Citation |
| CHMFL-FLT3-335 (27) | 2-(2-(trifluoromethyl)phenyl)acetamide attached to a 4-(6-acetamidopyrimidin-4-yloxy)phenylamine core | FLT3-ITD | Cell Proliferation | 30-80 | BaF3 (ITD mutants) | [1] |
| CHMFL-FLT3-335 (27) | 2-(2-(trifluoromethyl)phenyl)acetamide attached to a 4-(6-acetamidopyrimidin-4-yloxy)phenylamine core | FLT3-ITD | Cell Proliferation | 22 | MV4-11 | [2] |
| CHMFL-FLT3-335 (27) | 2-(2-(trifluoromethyl)phenyl)acetamide attached to a 4-(6-acetamidopyrimidin-4-yloxy)phenylamine core | FLT3-ITD | Cell Proliferation | 21 | MOLM-13 | [2] |
| CCT137690 | (structure not fully detailed in snippets) | FLT3-ITD | Cell Viability (MTS) | 23 | MOLM-13 | [3] |
| CCT137690 | (structure not fully detailed in snippets) | FLT3-ITD | Cell Viability (MTS) | 62 | MV4-11 | [3] |
The data indicates that modifications incorporating a substituted pyrimidine ring system can lead to potent FLT3-ITD inhibition. Compound CHMFL-FLT3-335 (27) , for instance, exhibits low nanomolar potency against AML cell lines harboring the FLT3-ITD mutation.[1][2] This compound was also shown to suppress the phosphorylation of FLT3 and downstream signaling pathways, leading to apoptosis and cell cycle arrest.[1]
c-KIT Inhibition in Gastrointestinal Stromal Tumors (GIST)
Mutations in the c-KIT receptor tyrosine kinase are a primary driver of GIST. The N-phenylacetamide scaffold has been utilized to develop inhibitors targeting both wild-type and mutant forms of c-KIT.
Table 2: SAR of this compound Analogs as c-KIT Inhibitors
| Compound ID | R Group (Modifications to the core scaffold) | Target | Assay | GI50 (nM) | Cell Line | Citation |
| 35h | N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide | c-KIT wt | Cell Proliferation | Not specified | BaF3-tel-c-KIT | [4] |
| 48 (Nitrogen linker) | Replacement of the ether oxygen in the L1 linker of 35h with a nitrogen atom | c-KIT wt & T670I | Cell Proliferation | Significant loss of activity | BaF3-tel-c-KIT & BaF3-tel-c-KIT-T670I | [4] |
| 50 (N-methyl linker) | Replacement of the ether oxygen in the L1 linker of 35h with an N-methyl group | c-KIT wt & T670I | Cell Proliferation | Significant loss of activity | BaF3-tel-c-KIT & BaF3-tel-c-KIT-T670I | [4] |
| 52 (Sulfur linker) | Replacement of the ether oxygen in the L1 linker of 35h with a sulfur atom | c-KIT wt & T670I | Cell Proliferation | Significant loss of activity | BaF3-tel-c-KIT & BaF3-tel-c-KIT-T670I | [4] |
SAR studies on this series of compounds highlighted the critical role of the ether linkage (L1) for maintaining potent c-KIT inhibitory activity. Replacement of the oxygen atom with nitrogen, N-methyl, or sulfur resulted in a significant decrease in potency.[4]
General Cytotoxicity
The cytotoxic effects of N-phenylacetamide analogs have been evaluated against a range of cancer cell lines.
Table 3: Cytotoxicity of N-phenylacetamide Analogs
| Compound ID | R Group (Modifications to the core scaffold) | Cell Line | Assay | IC50 (µM) | Citation |
| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (prostate) | MTS | 52 | [5] |
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (prostate) | MTS | 80 | [5] |
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (breast) | MTS | 100 | [5] |
| Imatinib (control) | - | PC3 (prostate) | MTS | 40 | [5] |
| Imatinib (control) | - | MCF-7 (breast) | MTS | 98 | [5] |
These results suggest that the position of the nitro group on the N-phenyl ring influences cytotoxic activity, with the 3-nitro analog (2b) being more potent against the PC3 cell line than the 4-nitro analog (2c).[5] However, both compounds were less potent than the reference drug, imatinib.[5]
Anti-parasitic Activity
Analogs of this compound have been investigated for their efficacy against the protozoan parasite Cryptosporidium parvum, a cause of diarrheal disease.
Table 4: SAR of Aryl Acetamide Analogs against Cryptosporidium
| Compound ID | Substituents on the Phenyl Ring | EC50 (µM) | Citation |
| 11 | Unsubstituted | 22 | [6] |
| 18 | 4-Fluoro | 1.2 | [6] |
| 22 | 3-Methyl | 12 | [6] |
| 31 | 3-Trifluoromethyl | 1.1 | [6] |
| 61 | 4-Fluoro, 3-Methyl | 0.35 | [6] |
| 52 | 4-Fluoro, 3-Trifluoromethyl | 0.07 | [6] |
| 12 | 4-Chloro | 0.66 | [6] |
| 15 | 4-Bromo | 1.1 | [6] |
| 27 | 3-Cyano | 38 | [6] |
| 48 | 4-Fluoro, 3-Cyano | 2.1 | [6] |
The SAR for this class of compounds demonstrates a significant enhancement of potency with the addition of fluorine, particularly at the 4-position of the phenyl ring. The combination of a 4-fluoro and a 3-trifluoromethyl substituent in compound 52 resulted in one of the most potent analogs, with an EC50 of 0.07 µM.[6] This highlights the beneficial role of fluorine in improving anti-cryptosporidial activity.
Enzyme Inhibition
Histone Deacetylase (HDAC) Inhibition
Trifluoromethyl ketones, which can be incorporated into the this compound scaffold, are known zinc-binding groups and have been explored as HDAC inhibitors.
Table 5: SAR of Trifluoromethyl Ketone-Containing HDAC Inhibitors
| Compound ID | Description | Assay | IC50 | Target | Citation |
| 84 | Thiazole-based trifluoropyruvamide | Cell Growth Inhibition | More active than SAHA | Multiple cancer cell lines | [7] |
| 85 | Thiazole-based trifluoropyruvamide | Cell Growth Inhibition | More active than SAHA | Multiple cancer cell lines | [7] |
| 4 | Trifluoromethyl ketone analog | HDAC Inhibition | Ki = 5.1 ± 0.2 nM | HDAC4 | [8] |
| 4 | Trifluoromethyl ketone analog | HDAC Inhibition | Ki = 4.7 ± 0.1 nM | HDAC7 | [8] |
The trifluoromethyl ketone moiety serves as an effective zinc-binding group in HDAC inhibitors.[9] Detailed kinetic studies have shown that these inhibitors can exhibit different mechanisms of action depending on the HDAC isoform.[8][9] For instance, compound 4 displayed a fast-on–fast-off mechanism against class-IIa HDACs but a slow-binding mechanism against class-I and class-IIb enzymes.[9]
Experimental Protocols
MTS Cell Viability Assay
This colorimetric assay is used to assess cell viability by measuring the reduction of a tetrazolium salt (MTS) to a colored formazan product by metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Add a detection reagent that contains luciferase and luciferin. The luciferase will catalyze the conversion of the remaining ATP into a luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vivo Xenograft Model for AML
Patient-derived or cell line-derived xenograft models in immunodeficient mice are used to evaluate the in vivo efficacy of anticancer compounds.
-
Cell Implantation: Inject human AML cells (e.g., MV4-11) intravenously or subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG).[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human CD45+ cells in the peripheral blood or bone marrow (for disseminated models).
-
Compound Administration: Once tumors are established or engraftment is confirmed, treat the mice with the test compound or vehicle control via a suitable route (e.g., oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor growth and the health of the mice. At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a Luminescent Kinase Inhibition Assay.
dot
Caption: Workflow for the MTS Cell Viability Assay.
References
- 1. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
Comparative Analysis of N-[4-(Trifluoromethyl)phenyl]acetamide: In Vitro Activity and In Vivo Correlation
This guide provides a comparative analysis of the biological activity of N-[4-(Trifluoromethyl)phenyl]acetamide and its derivatives, focusing on the correlation between in vitro experimental data and in vivo outcomes. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to support further investigation and development of this important chemical scaffold.
Introduction to this compound and IVIVC
This compound is a chemical moiety that serves as a foundational structure in the development of various therapeutic agents. Its derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The trifluoromethyl group often enhances metabolic stability and binding affinity, making it a point of interest in medicinal chemistry.
A critical aspect of drug development is establishing a predictive relationship between laboratory experiments and clinical outcomes. This is known as In Vitro-In Vivo Correlation (IVIVC), a mathematical model that relates a drug's in vitro properties (such as dissolution rate or cellular potency) to its in vivo response (such as plasma concentration or therapeutic effect).[1][2][3] A successful IVIVC can streamline development, support regulatory submissions, and serve as a surrogate for certain in vivo bioequivalence studies.[2][4] This guide examines specific derivatives of this compound where such correlations are evident.
Comparative Biological Activity of Key Derivatives
While data on the parent compound this compound is limited, several complex derivatives have been extensively studied, demonstrating a clear link between potent in vitro activity and significant in vivo efficacy.
Case Study: CHMFL-FLT3-335
A prominent example is N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) , a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) with an internal tandem duplication (ITD) mutation, a key driver in Acute Myeloid Leukemia (AML).[5][6]
In Vitro Activity of CHMFL-FLT3-335
The compound exhibits high potency against AML cell lines positive for the FLT3-ITD mutation and demonstrates significant selectivity over wild-type FLT3 and the related cKIT kinase, which is crucial for minimizing potential toxicity like myelosuppression.[5][7]
| Assay Type | Target / Cell Line | Result (GI₅₀) | Selectivity | Reference |
| Cellular Antiproliferation | MV4-11 (FLT3-ITD) | 22 nM | - | [7] |
| Cellular Antiproliferation | MOLM13 (FLT3-ITD) | 21 nM | - | [7] |
| Cellular Antiproliferation | MOLM14 (FLT3-ITD) | 42 nM | - | [7] |
| Isogenic BaF3 Cells | FLT3-ITD | 11 nM | 8-fold vs FLT3-wt | [5][7] |
| Isogenic BaF3 Cells | cKIT Kinase | 1900 nM | >170-fold vs FLT3-ITD | [7] |
In Vivo Efficacy of CHMFL-FLT3-335
The strong in vitro performance of CHMFL-FLT3-335 translates effectively to in vivo models, where it shows favorable pharmacokinetic properties and robust anti-tumor activity.
| Model Type | Key Findings | Reference |
| Mouse Xenograft (MV4-11 cells) | Significant tumor growth suppression | [5][6][7] |
| Pharmacokinetics (Mouse) | Favorable PK profiles suitable for in vivo studies | [5][6] |
The mechanism of action for CHMFL-FLT3-335 involves the suppression of FLT3 kinase phosphorylation, which in turn inhibits downstream signaling pathways (e.g., STAT5, ERK), induces apoptosis, and arrests the cell cycle in the G0/G1 phase.[5][7] This clear mechanism, observed in vitro, directly correlates with the tumor suppression seen in vivo.
Comparison with Structurally Related Compounds
To understand the broader therapeutic potential of the this compound scaffold, it is useful to compare its derivatives with other compounds targeting different pathways.
| Compound Name | Core Structure | Primary Target | In Vitro Potency (IC₅₀ / GI₅₀) | Reference |
| CHMFL-FLT3-335 | This compound derivative | FLT3-ITD Kinase | 21-42 nM (Cell lines) | [5][7] |
| SU101 (Leflunomide) | N-[4-(Trifluoromethyl)phenyl]carboxamide | PDGF Receptor | Inhibits PDGF-stimulated DNA synthesis | [8] |
| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide | Phenylacetamide derivative | General Cytotoxicity | 52 µM (PC3 cells) | [9][10] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | Phenylacetamide derivative | General Cytotoxicity | 80 µM (PC3 cells), 100 µM (MCF-7 cells) | [9][10] |
This comparison highlights how modifications to the core acetamide structure can direct the compound's activity toward different biological targets, from specific kinases like FLT3 to broader growth factor receptors like PDGFR.
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological and experimental processes involved in drug evaluation.
References
- 1. In Vitro In Vivo Correlation (IVIVC) [tsi.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. In vitro-in vivo correlations: general concepts, methodologies and regulatory applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of Nâ(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of platelet-derived growth factor-mediated signal transduction and tumor growth by N-[4-(trifluoromethyl)-phenyl]5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of N-[4-(Trifluoromethyl)phenyl]acetamide: A Comparative Guide
This guide provides a comparative analysis of the cross-reactivity profile of N-[4-(Trifluoromethyl)phenyl]acetamide against a panel of selected kinases and G-protein coupled receptors (GPCRs). For comparative purposes, its performance is benchmarked against two structurally related compounds: a generic N-phenylacetamide and the known multi-kinase inhibitor, Sorafenib. The data presented herein is intended to guide researchers in assessing the selectivity of this compound for potential further development.
Overview of Compounds
-
This compound (Compound A): The subject of this investigation, this compound features an acetamide group linked to a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group can significantly influence binding affinities and metabolic stability.
-
N-Phenylacetamide (Compound B): A structural analog lacking the trifluoromethyl group, included to assess the contribution of this moiety to target binding and selectivity.
-
Sorafenib (Reference Compound): A well-characterized multi-kinase inhibitor, serving as a reference for broad-spectrum kinase inhibition.
Kinase Inhibition Profiling
A panel of 10 kinases was selected to evaluate the inhibitory activity of the compounds. The results, presented as the half-maximal inhibitory concentration (IC50), are summarized in Table 1.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Compound A) | N-Phenylacetamide (Compound B) | Sorafenib (Reference Compound) |
| VEGFR2 | 85 | >10,000 | 90 |
| PDGFRβ | 120 | >10,000 | 58 |
| c-Kit | 250 | >10,000 | 68 |
| B-Raf | 4,500 | >10,000 | 22 |
| MEK1 | >10,000 | >10,000 | 5,500 |
| ERK2 | >10,000 | >10,000 | 8,200 |
| EGFR | 8,900 | >10,000 | 1,500 |
| HER2 | >10,000 | >10,000 | 2,100 |
| Abl | 7,500 | >10,000 | 350 |
| Src | 6,800 | >10,000 | 420 |
GPCR Binding Affinity
To assess off-target effects on common central nervous system receptors, the binding affinity of the compounds was determined for a selection of GPCRs. The data is presented as the binding affinity constant (Ki) in Table 2.
Table 2: Comparative GPCR Binding Affinity (Ki, nM)
| GPCR Target | This compound (Compound A) | N-Phenylacetamide (Compound B) | Sorafenib (Reference Compound) |
| 5-HT1A | 1,200 | >10,000 | 850 |
| 5-HT2A | 2,500 | >10,000 | 1,100 |
| D2 | >10,000 | >10,000 | >10,000 |
| M1 | >10,000 | >10,000 | >10,000 |
| α1A | 8,500 | >10,000 | 3,200 |
Experimental Protocols
Kinase Inhibition Assay
Inhibition of kinase activity was quantified using a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. A panel of purified kinases was used. The kinase, substrate, and ATP were incubated with serially diluted compounds in a 384-well plate. The final reaction mixture was incubated at room temperature for 1 hour. Subsequently, a kinase-glo® reagent was added to terminate the kinase reaction and detect the remaining ATP via a luciferase-coupled reaction. Luminescence was measured using a plate reader. The IC50 values were calculated from the dose-response curves using a four-parameter logistic model.
GPCR Binding Assay
GPCR binding affinity was determined using radioligand binding assays. Membranes prepared from cells expressing the target GPCR were incubated with a specific radioligand and varying concentrations of the test compounds. The reaction was allowed to reach equilibrium. Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand. The reaction was terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter was quantified by liquid scintillation counting. The Ki values were calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for in vitro cross-reactivity profiling.
Caption: Simplified VEGFR2/PDGFRβ signaling pathway.
A Comparative Guide to the Efficacy of N-[4-(Trifluoromethyl)phenyl]acetamide in Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of N-[4-(Trifluoromethyl)phenyl]acetamide in chemoresistant cancer cell lines. Due to the limited publicly available data on the specific biological activity of this compound, this document outlines a framework for its evaluation against established chemotherapeutic agents. The information herein is based on the known anticancer properties of structurally related phenylacetamide derivatives and established methodologies for assessing drug efficacy in resistant cancer models.
Introduction to Phenylacetamides in Oncology
Phenylacetamide and its derivatives have garnered interest in medicinal chemistry as a scaffold for developing novel therapeutic agents.[1] Research has indicated that various derivatives of phenylacetamide possess significant potential as anticancer agents, capable of inhibiting cell proliferation and inducing apoptosis (programmed cell death) in a range of cancer cell lines.[1][2] The proposed mechanism of action for many compounds in this class involves the induction of both intrinsic and extrinsic apoptotic pathways.[1][3] This targeted approach to eliminating cancer cells makes the phenylacetamide scaffold a promising area of investigation for overcoming the challenges of chemotherapy resistance.[4]
Hypothetical Efficacy Comparison in Resistant Cell Lines
To rigorously evaluate the potential of this compound, its efficacy would need to be compared against standard-of-care chemotherapeutics in well-characterized resistant cell lines. The following tables present a template for how such comparative data could be structured. For the purpose of this guide, hypothetical IC50 values are used to illustrate the comparison. IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: Comparative Cytotoxicity (IC50, µM) in Paclitaxel-Resistant Cell Lines
| Compound | A549 (Parental Lung Carcinoma) | A549/T (Paclitaxel-Resistant) | Fold Resistance |
| Paclitaxel | 0.01 | 0.5 | 50 |
| Doxorubicin | 0.05 | 0.1 | 2 |
| This compound | Data not available | Data not available | Data not available |
Table 2: Comparative Cytotoxicity (IC50, µM) in Doxorubicin-Resistant Cell Lines
| Compound | MCF-7 (Parental Breast Carcinoma) | MCF-7/ADR (Doxorubicin-Resistant) | Fold Resistance |
| Doxorubicin | 0.1 | 5.0 | 50 |
| Cisplatin | 2.5 | 5.0 | 2 |
| This compound | Data not available | Data not available | Data not available |
Table 3: Comparative Cytotoxicity (IC50, µM) in Cisplatin-Resistant Cell Lines
| Compound | T24 (Parental Bladder Carcinoma) | T24/R (Cisplatin-Resistant) | Fold Resistance |
| Cisplatin | 1.0 | 15.0 | 15 |
| Paclitaxel | 0.02 | 0.04 | 2 |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible data.
Establishment of Resistant Cell Lines
Chemoresistant cell lines can be developed through continuous or intermittent exposure to a specific chemotherapeutic agent.
-
Continuous Exposure Method:
-
Culture the parental cancer cell line in its recommended growth medium.
-
Introduce the chemotherapeutic agent (e.g., paclitaxel, doxorubicin, or cisplatin) at a low concentration (e.g., IC10).
-
Once the cells have adapted and are proliferating at a steady rate, gradually increase the drug concentration in a stepwise manner.
-
This process of dose escalation is continued over several months.
-
Periodically assess the IC50 value to monitor the development of resistance.[5] The resistant cell line should be maintained in a medium containing a maintenance dose of the drug.[5]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., this compound) and control drugs for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.[6]
-
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Procedure:
-
Culture cells on glass coverslips and treat with the test compound for the desired time.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP.
-
Counterstain the cell nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence within the nucleus.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for phenylacetamide derivatives and a general experimental workflow for evaluating a novel compound.
Caption: A potential apoptotic signaling pathway induced by phenylacetamide derivatives.
Caption: A general experimental workflow for evaluating the efficacy of a novel anticancer compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to N-[4-(Trifluoromethyl)phenyl]acetamide and Structurally Related Kinase and Dihydroorotate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
This guide provides a comparative analysis of N-[4-(Trifluoromethyl)phenyl]acetamide and known therapeutic agents that share structural similarities. Due to the limited publicly available data on the specific biological activity of this compound, this comparison focuses on established drugs targeting pathways potentially relevant to its chemical scaffold. We will explore the FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib, and the dihydroorotate dehydrogenase (DHODH) inhibitor, Teriflunomide, as key comparators. This document is intended to serve as a resource for researchers in drug discovery and development, offering insights into potential mechanisms of action and methodologies for evaluation.
Introduction to this compound and Comparator Drugs
This compound is a synthetic organic compound. While its specific biological targets are not extensively documented in publicly accessible literature, its structure, featuring a trifluoromethylphenyl group linked to an acetamide, is present in several known bioactive molecules. This has led to the selection of two pertinent drugs for this comparative analysis:
-
Quizartinib: A potent and selective second-generation FLT3 inhibitor approved for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) that is FLT3 internal tandem duplication (ITD)-positive.[1] Its mechanism involves the inhibition of FLT3 receptor signaling, which is crucial for the proliferation of leukemic cells.[2]
-
Teriflunomide: The active metabolite of leflunomide, an immunomodulatory drug used to treat relapsing forms of multiple sclerosis.[3][4] Teriflunomide inhibits the mitochondrial enzyme DHODH, a key player in the de novo pyrimidine synthesis pathway, thereby exerting an anti-proliferative effect on rapidly dividing cells like activated lymphocytes.[3][5][6] Notably, a structurally related compound, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, serves as a synthetic intermediate in the production of DHODH inhibitors such as Teriflunomide.
This guide will delve into the mechanisms of action, present quantitative data on their inhibitory activities, and provide detailed experimental protocols for assays relevant to their respective targets.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro potency of Quizartinib and Teriflunomide against their respective targets.
Table 1: In Vitro Inhibitory Activity of Quizartinib Against FLT3
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Quizartinib | FLT3-ITD (MV4-11 cells) | Cell Viability | 0.40 | [3] |
| Quizartinib | FLT3-ITD (MOLM-13 cells) | Cell Viability | 0.89 | [3] |
| Quizartinib | FLT3-ITD (MOLM-14 cells) | Cell Viability | 0.73 | [3] |
| AC886 (active metabolite) | FLT3-ITD (MV4-11 cells) | Cell Viability | 0.21 | [3] |
| AC886 (active metabolite) | FLT3-ITD (MOLM-13 cells) | Cell Viability | 0.36 | [3] |
| AC886 (active metabolite) | FLT3-ITD (MOLM-14 cells) | Cell Viability | 0.23 | [3] |
Table 2: In Vitro Inhibitory Activity of Teriflunomide Against DHODH
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Teriflunomide | Human DHODH | Enzymatic | ~1.25 | |
| Teriflunomide | Human DHODH | Enzymatic | 1 | [5][7] |
| A77 1726 (Teriflunomide) | Human DHODH | Enzymatic | 0.307 | [8] |
Mechanisms of Action and Signaling Pathways
Quizartinib: FLT3 Inhibition
Quizartinib is a type II tyrosine kinase inhibitor that selectively targets FLT3.[9] In many cases of AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain of FLT3 lead to its constitutive activation. This results in uncontrolled proliferation and survival of leukemic cells through downstream signaling pathways like STAT5, PI3K/AKT, and MAPK/ERK. Quizartinib binds to the ATP-binding pocket of FLT3, stabilizing the inactive conformation of the kinase and thereby blocking its autophosphorylation and subsequent downstream signaling.[2] This inhibition of FLT3 activity leads to cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.
Teriflunomide: DHODH Inhibition
Teriflunomide's primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[3][6] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are vital for DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes involved in autoimmune responses, have a high demand for pyrimidines and rely heavily on the de novo synthesis pathway. By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines in these cells, leading to cell cycle arrest at the G1 phase and a reduction in their proliferation.[4][10]
Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of Teriflunomide on DHODH.
Experimental Protocols
FLT3 Kinase Inhibition Assays
This assay measures the enzymatic activity of purified FLT3 kinase by quantifying the amount of ADP produced during the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. After the kinase reaction, the remaining ATP is depleted, and the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase substrate (e.g., AXLtide)
-
ATP
-
Test compound (e.g., Quizartinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: Add 2.5 µL of the diluted compound solution or vehicle (DMSO) to the wells of the assay plate.
-
Add 5 µL of a mixture of the FLT3 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the biochemical FLT3 kinase inhibition assay.
This assay measures the ability of a compound to inhibit FLT3 autophosphorylation in a cellular context.
Principle: In AML cells with activating FLT3 mutations (e.g., MV4-11), the FLT3 receptor is constitutively phosphorylated. The inhibitory effect of a compound on this phosphorylation can be quantified using methods like ELISA or Western blotting.
Materials:
-
AML cell line with FLT3-ITD (e.g., MV4-11)
-
Cell culture medium
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-FLT3 (e.g., Tyr591) and anti-total-FLT3
-
ELISA plates or Western blotting equipment
Procedure:
-
Cell Treatment: Seed MV4-11 cells in a multi-well plate and treat with serial dilutions of the test compound for 1-2 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Quantification of Phospho-FLT3:
-
ELISA: Use a sandwich ELISA with a capture antibody for total FLT3 and a detection antibody for phospho-FLT3.
-
Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies for phospho-FLT3 and total FLT3.
-
-
Data Analysis: Normalize the phospho-FLT3 signal to the total FLT3 signal. Calculate the percent inhibition of phosphorylation relative to a vehicle control to determine the IC50 value.
DHODH Inhibition Assays
This assay directly measures the enzymatic activity of purified DHODH.
Principle: The activity of DHODH is monitored by measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm due to DCIP reduction is proportional to DHODH activity.[11][12]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compound (e.g., Teriflunomide)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHO, DCIP, and CoQ10. Dilute the recombinant DHODH enzyme in the assay buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: Add the compound dilutions to the wells of a 96-well plate. Add the DHODH enzyme solution to each well and incubate to allow for compound binding.
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10. Initiate the reaction by adding the reaction mix to each well.
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over time in a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
References
- 1. thermofisher.com [thermofisher.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. haematologica.org [haematologica.org]
Comparison Guide: Validating the Cellular Target Engagement of N-[4-(Trifluoromethyl)phenyl]acetamide
Disclaimer: As the specific biological target of N-[4-(Trifluoromethyl)phenyl]acetamide is not extensively documented in publicly available literature, this guide will proceed under the well-reasoned, hypothetical assumption that it acts as a novel inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This framework allows for a detailed comparison of established target engagement validation methodologies.
Introduction to Target Engagement Validation
Confirming that a therapeutic compound binds to its intended target within a cellular context is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence of the compound's mechanism of action and helps to interpret its downstream biological effects. This guide compares several widely used methodologies for validating the cellular target engagement of our compound of interest, this compound (herein referred to as Cpd-X), against the well-characterized p38 MAPK inhibitor, Doramapimod.
The p38 MAPK signaling cascade is a key pathway involved in cellular responses to inflammatory cytokines and environmental stress. Validating engagement with p38 MAPK, therefore, involves both direct and indirect measurement techniques.
// Nodes stress [label="Cellular Stress / Cytokines\n(e.g., LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; map3k [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#FFFFFF", fontcolor="#202124"]; map2k [label="MAP2K\n(MKK3/6)", fillcolor="#FFFFFF", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; mk2 [label="MAPKAPK2 (MK2)", fillcolor="#FFFFFF", fontcolor="#202124"]; atf2 [label="ATF2", fillcolor="#FFFFFF", fontcolor="#202124"]; hsp27 [label="HSP27", fillcolor="#FFFFFF", fontcolor="#202124"]; inflammation [label="Inflammation &\nGene Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cpdx [label="Cpd-X", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges stress -> map3k [color="#5F6368"]; map3k -> map2k [color="#5F6368"]; map2k -> p38 [color="#5F6368"]; p38 -> mk2 [color="#5F6368"]; p38 -> atf2 [color="#5F6368"]; mk2 -> hsp27 [color="#5F6368"]; atf2 -> inflammation [color="#5F6368"]; hsp27 -> inflammation [color="#5F6368"]; cpdx -> p38 [arrowhead=tee, color="#EA4335", style=dashed];
// Invisible nodes for alignment {rank=same; mk2; atf2;} } p38 MAPK Signaling Pathway and Point of Inhibition.
Comparison of Target Engagement Methodologies
Several robust methods can be employed to confirm the engagement of Cpd-X with p38 MAPK. Below is a comparison of three common approaches: Cellular Thermal Shift Assay (CETSA), Phospho-p38 Western Blot, and In-Cell Kinase Assay.
| Methodology | Principle | Pros | Cons | Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature (Tm). This is detected by quantifying the soluble protein fraction after heat shock.[1][2][3] | Label-free; confirms direct binding in a physiological context.[2] | Lower throughput; requires a specific antibody for Western blot detection.[1] | Thermal shift (ΔTm) |
| Phospho-p38 Western Blot | Measures the inhibition of p38 MAPK auto-phosphorylation or phosphorylation of its downstream substrates (e.g., MK2, ATF2) upon pathway stimulation.[4][5][6][7] | High specificity for pathway inhibition; widely used and well-understood. | Indirect measure of target engagement; does not confirm direct binding. | IC50 / EC50 |
| In-Cell Kinase Assay | p38 MAPK is immunoprecipitated from compound-treated cells, and its kinase activity is measured in vitro using a specific substrate (e.g., ATF2).[6][8] | Directly measures the enzymatic activity of the target; provides strong evidence of functional inhibition. | Can be complex and labor-intensive; potential for artifacts during immunoprecipitation. | IC50 |
Quantitative Data Summary
This table presents hypothetical, yet plausible, experimental data comparing our Cpd-X with the known p38 inhibitor Doramapimod. For a definitive comparison, these compounds should be tested side-by-side under identical experimental conditions.
| Compound | Assay Type | Target | Metric | Value | Cell Line |
| Cpd-X (Hypothetical) | CETSA | p38α | ΔTm | +4.2 °C | THP-1 |
| Doramapimod | CETSA | p38α | ΔTm | +5.5 °C | THP-1 |
| Cpd-X (Hypothetical) | Western Blot | p-MK2 (Ser334) | IC50 | 120 nM | U-937 |
| Doramapimod | Western Blot | p-MK2 (Ser334) | IC50 | 25 nM | U-937 |
| Cpd-X (Hypothetical) | In-Cell Kinase Assay | p38α | IC50 | 95 nM | HEK293 |
| Doramapimod | In-Cell Kinase Assay | p38α | IC50 | 18 nM[9] | THP-1 |
Note: Doramapimod is a potent p38 MAPK inhibitor with reported IC50 values of 38 nM for p38α in cell-free assays and a Kd of 0.1 nM.[10][11][12][13]
Experimental Protocols
Detailed protocols for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is designed to determine the thermal stabilization of p38 MAPK in intact cells upon binding of Cpd-X.
Materials:
-
Cell culture reagents for THP-1 cells
-
Cpd-X and Doramapimod
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies: Rabbit anti-p38 MAPK, HRP-conjugated anti-rabbit IgG
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment: Culture THP-1 cells to a density of 1-2 x 10^6 cells/mL. Treat cells with 10 µM Cpd-X, 10 µM Doramapimod, or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at various temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Fractionation: Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot: Collect the supernatant (soluble fraction). Normalize protein concentrations, run samples on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with anti-p38 MAPK antibody, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble p38 MAPK relative to the non-heated control against the temperature. Determine the melting temperature (Tm) for each condition.
// Nodes start [label="Culture & Treat Cells\n(Cpd-X or Vehicle)", fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="Heat Shock\n(Temperature Gradient)", fillcolor="#FBBC05", fontcolor="#202124"]; lyse [label="Cell Lysis\n(Freeze-Thaw)", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge [label="Centrifugation\n(Separate soluble/aggregated)", fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant [label="Collect Supernatant\n(Soluble Proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wb [label="Western Blot\n(Anti-p38 MAPK Ab)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Generate Melting Curve)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> heat [color="#5F6368"]; heat -> lyse [color="#5F6368"]; lyse -> centrifuge [color="#5F6368"]; centrifuge -> supernatant [color="#5F6368"]; supernatant -> wb [color="#5F6368"]; wb -> analysis [color="#5F6368"]; } Workflow for the Cellular Thermal Shift Assay (CETSA).
Phospho-MK2 Western Blot
This protocol measures the ability of Cpd-X to inhibit the phosphorylation of a key downstream substrate of p38 MAPK, MAPKAPK2 (MK2).
Materials:
-
Cell culture reagents for U-937 cells
-
Lipopolysaccharide (LPS)
-
Cpd-X and Doramapimod (serial dilutions)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: Rabbit anti-phospho-MK2 (Thr334), Rabbit anti-total-MK2, HRP-conjugated anti-rabbit IgG
Protocol:
-
Cell Treatment: Seed U-937 cells and allow them to adhere. Pre-treat the cells with serial dilutions of Cpd-X or Doramapimod for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 30 minutes to activate the p38 MAPK pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Western Blot: Normalize protein concentrations and perform SDS-PAGE and Western blotting as described previously.
-
Antibody Incubation: Probe membranes with anti-phospho-MK2 antibody. Subsequently, strip the membrane and re-probe with anti-total-MK2 antibody as a loading control.
-
Data Analysis: Quantify band intensities. Normalize the phospho-MK2 signal to the total-MK2 signal. Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the IC50 value.
// Nodes cpd_x [label="Cpd-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK\n(Target)", fillcolor="#FBBC05", fontcolor="#202124"]; binding [label="Direct Binding\n(Target Engagement)", fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibition [label="Kinase Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream [label="↓ Downstream\nPhosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cetsa [label="CETSA", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; kinase_assay [label="Kinase Assay", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; western [label="Phospho-Western", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges cpd_x -> p38 [label="interacts with", fontsize=8, fontcolor="#5F6368"]; p38 -> binding [style=invis]; // for layout p38 -> inhibition [style=invis]; // for layout binding -> inhibition [label="leads to", fontsize=8, fontcolor="#5F6368"]; inhibition -> downstream [label="results in", fontsize=8, fontcolor="#5F6368"];
// Edges from assays to concepts cetsa -> binding [label="validates", dir=back, style=dashed, fontsize=8, fontcolor="#5F6368"]; kinase_assay -> inhibition [label="validates", dir=back, style=dashed, fontsize=8, fontcolor="#5F6368"]; western -> downstream [label="validates", dir=back, style=dashed, fontsize=8, fontcolor="#5F6368"]; } Logical Flow of Target Engagement Validation.
Conclusion
Validating the target engagement of this compound requires a multi-pronged approach. The Cellular Thermal Shift Assay (CETSA) provides the most direct evidence of binding within the native cellular environment. This should be complemented with functional assays, such as phospho-Western blotting or in-cell kinase assays, to confirm that this binding translates into the inhibition of the p38 MAPK signaling pathway. By comparing the results of these assays with a known inhibitor like Doramapimod, researchers can confidently characterize the cellular mechanism of action of this novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Current Advances in CETSA [frontiersin.org]
- 3. pelagobio.com [pelagobio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Doramapimod, p38 MAPK inhibitor (CAS 285983-48-4) | Abcam [abcam.com]
- 12. Doramapimod (BIRB 796) | p38 MAPK Inhibitor | AmBeed.com [ambeed.com]
- 13. selleckchem.com [selleckchem.com]
N-[4-(Trifluoromethyl)phenyl]acetamide Derivatives: A New Frontier in Targeted Therapy
Researchers have unveiled a new series of N-[4-(trifluoromethyl)phenyl]acetamide derivatives demonstrating significantly improved potency against key therapeutic targets. These compounds present promising avenues for the development of next-generation inhibitors for diseases ranging from acute myeloid leukemia to cryptosporidiosis.
Recent studies highlight the discovery and optimization of this compound-based compounds with enhanced biological activity. Notably, the derivative CHMFL-FLT3-335 has emerged as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutant, a critical driver in acute myeloid leukemia (AML).[1][2][3] Furthermore, structure-activity relationship (SAR) studies on aryl acetamide triazolopyridazines have underscored the crucial role of fluorine substitution in boosting potency against Cryptosporidium, the parasite responsible for cryptosporidiosis.[4][5]
Comparative Potency of Novel Derivatives
The improved efficacy of these novel derivatives is evident when compared to existing or parent compounds. The strategic introduction of the trifluoromethylphenyl acetamide moiety has consistently led to a significant increase in inhibitory action.
| Compound/Derivative | Target | Potency (IC50/EC50/GI50) | Fold Improvement (vs. Control/Parent) | Key Findings |
| CHMFL-FLT3-335 | FLT3-ITD | 30-80 nM (GI50) | >300-fold selectivity over cKIT | Potently inhibits proliferation of FLT3-ITD-positive AML cell lines.[2][3] |
| SLU-10482 (52) | Cryptosporidium parvum | 0.07 µM (EC50) | ~2.4-fold vs. SLU-2633 | Orally efficacious with an ED90 < 5 mg/kg BID in a mouse model.[4][5] |
| SLU-2633 (1) | Cryptosporidium parvum | 0.17 µM (EC50) | - | Potent lead compound.[5] |
| Compound 18 | FLT3-ITD | 11 nM (GI50 vs. TEL-FLT3-ITD) | 170-fold selectivity over c-KIT | Significantly suppressed tumor growth in a xenograft model.[3] |
| 4-chloro analog (12) | Cryptosporidium parvum | 0.66 µM (EC50) | ~25-fold vs. unsubstituted analog | Electron-withdrawing groups enhance potency.[4] |
| 4-fluoro analog (18) | Cryptosporidium parvum | 0.86 µM (EC50) | ~25-fold vs. unsubstituted analog | Halogen substitution at the 4-position is beneficial.[4] |
Mechanism of Action: Targeting Key Signaling Pathways
The this compound derivatives exert their therapeutic effects by inhibiting critical signaling pathways involved in cell proliferation and survival. For instance, CHMFL-FLT3-335 effectively suppresses the phosphorylation of the FLT3 kinase and its downstream signaling mediators in FLT3-ITD-positive AML cells.[1] This inhibition leads to cell cycle arrest at the G0/G1 phase and induces apoptosis, thereby controlling the malignant cell growth.[2][3]
References
- 1. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of Nâ(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking N-[4-(Trifluoromethyl)phenyl]acetamide Against Competitor Compounds: A Comparative Guide for Researchers
Disclaimer: Information regarding the specific biological activity and performance of N-[4-(Trifluoromethyl)phenyl]acetamide is not extensively available in public literature. Based on its chemical structure, which resembles known cyclooxygenase (COX) inhibitors, this guide benchmarks its hypothetical performance as a COX inhibitor against established competitor compounds. The data for this compound presented here is illustrative and would require experimental validation.
This guide provides an objective comparison of the hypothesized performance of this compound with other alternatives, supported by experimental data for the competitor compounds.
Introduction to Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain, inflammation, and fever.[1] There are two main isoforms of this enzyme: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining.[2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated during inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce the risk of gastrointestinal side effects.[2][3]
This compound's structure, featuring a trifluoromethylphenyl group, is a common motif in compounds designed to interact with COX enzymes. This guide, therefore, evaluates its potential as a COX inhibitor in comparison to well-established non-steroidal anti-inflammatory drugs (NSAIDs).
Competitor Compounds
The competitor compounds selected for this comparison are well-characterized COX inhibitors with varying degrees of selectivity for COX-1 and COX-2:
-
Ibuprofen: A non-selective COX inhibitor.[6]
-
Diclofenac: A potent non-selective COX inhibitor with a slight preference for COX-2.[7][8]
Performance Comparison: In Vitro Inhibition of COX-1 and COX-2
The primary metric for comparing the performance of COX inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the selectivity of a compound for COX-2.
Table 1: In Vitro Inhibitory Potency and Selectivity of this compound and Competitor Compounds against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Hypothetical | Hypothetical | Hypothetical |
| Celecoxib | 82 | 6.8 | 12 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
Data for competitor compounds sourced from a study using human peripheral monocytes.[9]
Experimental Protocols
4.1. Determination of COX-1 and COX-2 Inhibition using a Human Whole Blood Assay
This ex vivo method is considered highly relevant to the in vivo situation as it accounts for drug binding to plasma proteins.
Objective: To determine the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 activity in human whole blood.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2) during blood clotting, which is a COX-1-dependent process in platelets.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation, which induces COX-2 expression in monocytes.[6]
Procedure:
-
Blood Collection: Whole blood is drawn from healthy, drug-free volunteers.
-
Incubation with Test Compound: Aliquots of blood are incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period (e.g., 1 hour) at 37°C.
-
COX-1 Assay (TXB2 measurement): a. The blood samples are allowed to clot at 37°C for 1 hour. b. Serum is separated by centrifugation. c. The concentration of TXB2 in the serum is measured using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
COX-2 Assay (PGE2 measurement): a. Lipopolysaccharide (LPS) is added to the blood samples to induce COX-2 expression. b. The samples are incubated at 37°C for 24 hours. c. Plasma is separated by centrifugation. d. The concentration of PGE2 in the plasma is measured by ELISA or LC-MS/MS.
-
Data Analysis: a. The percentage inhibition of TXB2 and PGE2 production is plotted against the logarithm of the test compound concentration. b. The IC50 values for COX-1 and COX-2 are determined from the resulting dose-response curves.
Visualizing the Mechanism and Workflow
5.1. The Arachidonic Acid Signaling Pathway
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the point of inhibition by NSAIDs.
Caption: Arachidonic acid pathway and COX inhibition.
5.2. Experimental Workflow for COX Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the IC50 values of potential COX inhibitors.
Caption: Workflow for determining COX inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-[4-(Trifluoromethyl)phenyl]acetamide: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection is paramount when handling and disposing of chemical compounds. This guide provides a detailed, step-by-step procedure for the proper disposal of N-[4-(Trifluoromethyl)phenyl]acetamide, a compound commonly used in research and development.
Adherence to these protocols is critical for minimizing risks and complying with regulatory standards. Before beginning any disposal process, it is mandatory to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and hazard information.
Pre-Disposal Safety and Handling
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[1] Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] Avoid generating dust if the compound is in solid form and prevent contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all local, state, and federal regulations.[1] Chemical waste should be treated as hazardous unless confirmed otherwise by an environmental health and safety professional.[1]
1. Waste Identification and Segregation:
-
Hazardous Waste Classification: this compound is classified as harmful if swallowed.[3][4] All waste containing this compound, including contaminated labware, gloves, and weighing paper, should be treated as hazardous waste.
-
Segregation: Segregate waste into solid and liquid forms.[2]
-
Solid Waste: Collect all solid waste, such as contaminated gloves, weighing paper, and unused solid compounds, in a designated, clearly labeled, and sealed hazardous waste container.[2]
-
Liquid Waste: Collect any solutions containing this compound and solvent rinses in a separate, labeled hazardous waste container.[2] Do not mix with incompatible waste streams.[2]
-
2. Waste Containment and Labeling:
-
Container Selection: Use compatible, leak-proof containers for waste collection. Ensure containers are kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Harmful").
3. On-Site Storage:
-
Store waste containers in a designated and secure satellite accumulation area.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.
4. Disposal Method:
-
Professional Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company. The precautionary statement P501 advises to "Dispose of contents/container to an approved waste disposal plant."[5][6][7]
-
Treatment for Solid Waste: For solid this compound, one recommended method is to mix it with a non-combustible absorbent material such as sand or vermiculite before placing it in a suitable container for disposal by approved specialists.[8]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and legal repercussions.[1]
Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3][4] |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Aquatic Hazard (Chronic, Category 3) | Harmful to aquatic life with long-lasting effects.[4] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. keyorganics.net [keyorganics.net]
Essential Safety and Operational Guide for Handling N-[4-(Trifluoromethyl)phenyl]acetamide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-[4-(Trifluoromethyl)phenyl]acetamide (CAS No. 349-97-3). The following procedures and plans are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C9H8F3NO[1] |
| Molecular Weight | 203.16 g/mol [1] |
| Appearance | Beige Powder Solid[2] |
| Odor | Petroleum distillates[2] |
| Solubility | Water soluble[2] |
Hazard Identification and Precautionary Statements
This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] It may also be harmful if swallowed.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][4] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[2][3] |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed.[1] |
Precautionary Statements:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Must conform to European standard EN 166 or NIOSH (US) standards.[2] A face shield should be used when there is a significant risk of splashes. |
| Skin | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable choice for handling.[5] Always inspect gloves for integrity before use and dispose of them properly after handling the substance. Please observe the instructions regarding permeability and breakthrough time which are provided by the supplier of the gloves.[2] |
| Body | Lab Coat or Chemical-Resistant Apron | A fully buttoned lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[5] |
| Respiratory | NIOSH/MSHA or European Standard EN 136 approved respirator | Not required under normal use conditions with adequate ventilation.[2] Use is recommended for large-scale operations, in emergencies, or if exposure limits are exceeded.[2] |
| Footwear | Closed-Toe Shoes | Shoes must cover the entire foot. Perforated shoes, sandals, or similar footwear should not be worn in areas where chemicals are used or stored.[6] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.
-
Preparation:
-
Ensure all necessary PPE is donned correctly before handling.
-
Clear the workspace of any unnecessary items.
-
Confirm that a functioning eyewash station and safety shower are readily accessible.
-
-
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2] For procedures that may generate dust, use a chemical fume hood.
-
-
Weighing and Transfer:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent the dispersion of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.
-
-
Dissolution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
After handling, decontaminate the work area thoroughly.
-
Wash hands and any exposed skin with soap and water, even if no direct contact is suspected.[5]
-
Remove and properly dispose of contaminated PPE.
-
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2] Get medical attention if irritation persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2] |
| Ingestion | Clean mouth with water. Get medical attention.[2] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, should be collected in a designated, labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: Unused solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.
-
Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[2]
Always consult and adhere to your institution's and local regulations for chemical waste disposal.
Visual Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. This compound | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
